5,7,3',4'-Tetramethoxyflavone
Description
a flavonoid from the East Asian medicinal plant Orthosiphon spicatus; prevents oxidative inactivation of 15-lipoxygenase; structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5,7-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-21-12-8-17(24-4)19-13(20)10-15(25-18(19)9-12)11-5-6-14(22-2)16(7-11)23-3/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXVBVLQKLQNRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80234705 | |
| Record name | 5,7,3',4'-Tetramethylluteolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80234705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855-97-0 | |
| Record name | 5,7,3′,4′-Tetramethoxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=855-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7,3',4'-Tetramethylluteolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000855970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7,3',4'-Tetramethylluteolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80234705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5,7,3',4'-Tetramethoxyflavone: Natural Sources, Isolation, and Biological Activity
Introduction
5,7,3',4'-Tetramethoxyflavone (TMF), also known as 5,7,3',4'-tetramethyl Luteolin ether, is a polymethoxyflavone (PMF) that has garnered significant interest within the scientific community.[1] PMFs are a class of flavonoids characterized by the presence of multiple methoxy groups on the flavonoid backbone. TMF has been isolated from various natural sources and exhibits a wide range of biological activities, including anti-inflammatory, chondroprotective, and anti-cancer properties.[1][2] This technical guide provides a comprehensive overview of the natural sources of TMF, detailed methodologies for its isolation and purification, and an exploration of its known signaling pathways for researchers, scientists, and drug development professionals.
Natural Sources of this compound
This compound is a secondary metabolite found in a variety of plant species. Its presence has been reported in the following plants, among others:
-
Kaempferia parviflora (Black Ginger): This plant is a significant source of TMF, where it is one of the major methoxyflavones present.[3][4]
-
Murraya paniculata (Orange Jasmine) and other Murraya species : TMF has been isolated from the leaves of this plant.[1][3]
-
Citrus Species : Polymethoxyflavones are abundant in citrus fruits, and TMF has been identified in species such as Citrus sinensis (sweet orange) and Citrus reticulata (mandarin orange).[5][6]
-
Boesenbergia rotunda (Chinese Ginger) : This plant is another reported source of TMF.[6][7]
-
Piper porphyrophyllum : TMF has been isolated from this species.[3]
-
Artemisia monosperma : This aromatic shrub has also been identified as a source of TMF.[8]
Isolation and Purification of this compound
The isolation and purification of TMF from its natural sources typically involve solvent extraction followed by chromatographic separation. The moderately polar nature of TMF allows for effective purification using normal-phase and reverse-phase chromatography.[9]
General Experimental Workflow
The general workflow for the isolation and purification of this compound from a plant source is depicted below.
Caption: Figure 1: General Workflow for TMF Isolation.
Detailed Experimental Protocols
1. Extraction from Kaempferia parviflora Rhizomes
This protocol is based on methodologies described for the extraction of methoxyflavones from K. parviflora.
-
Plant Material Preparation : Dried rhizomes of K. parviflora are pulverized into a fine powder.
-
Extraction : The powdered rhizomes are exhaustively extracted with 95% ethanol using a Soxhlet apparatus.[10] Alternatively, maceration with increasing concentrations of ethanol (from 25% to 95% v/v) can be employed, with 95% ethanol yielding the highest content of methoxyflavones.[11]
-
Concentration : The ethanolic extract is filtered and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude extract.[10]
-
Purification :
-
The crude extract is subjected to silica gel column chromatography.
-
The column is eluted with a solvent gradient, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.[9]
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) for the presence of TMF.
-
Fractions containing TMF are pooled and concentrated.
-
Further purification can be achieved by reverse-phase high-performance liquid chromatography (RP-HPLC) or recrystallization to obtain pure this compound.
-
2. Isolation from Artemisia monosperma
This protocol is adapted from the flavonoid isolation from A. monosperma.[8]
-
Plant Material Preparation : Air-dried aerial parts of A. monosperma are used.
-
Initial Extraction : The dried plant material (e.g., 7.0 kg) is first immersed in petroleum ether at room temperature for several days to remove lipids.[8]
-
Methanolic Extraction : The defatted plant material is then extracted with methanol.
-
Purification :
-
The methanolic extract is selected for the isolation of flavonoids.[8]
-
Column chromatography and thin-layer chromatography are used for the separation and isolation of individual flavones.[8]
-
The chemical structures of the isolated compounds are determined using spectroscopic methods such as UV, mass spectrometry, and NMR.[8]
-
Quantitative Data
The yield of this compound and its biological activity can vary depending on the natural source and the extraction method employed. The following table summarizes some of the available quantitative data.
| Natural Source | Extraction/Assay Method | Parameter | Value | Reference |
| Kaempferia parviflora | Ethanolic Extraction | Yield of 5,7-dimethoxyflavone | 2.15 ± 0.64 g/100 g dry rhizomes | [10] |
| Kaempferia parviflora | - | Antiplasmodial activity (IC₅₀) | 4.06 µg/mL | [3] |
| In vitro | MRP1 Inhibition Assay | IC₅₀ | 7.9 µM | [1] |
| In vitro | MRP2 Inhibition Assay | IC₅₀ | >50 µM | [1] |
| In vitro | Anti-melanogenic activity | - | Active | [1] |
| In vivo (Rat model) | Oral administration (50 mg/kg) | Cmax | 0.79 ± 0.30 µg/ml | [3] |
| In vivo (Rat model) | Oral administration (50 mg/kg) | Tmax | 190.34 ± 24.50 min | [3] |
| In vivo (Rat model) | Oral administration (50 mg/kg) | T₁/₂ | 273.76 ± 90.23 min | [3] |
Biological Activity and Signaling Pathways
This compound has been shown to modulate several key signaling pathways, contributing to its diverse pharmacological effects.
Chondroprotective Effects in Osteoarthritis
TMF exhibits chondroprotective activity by targeting the β-catenin and EP/cAMP/PKA signaling pathways.[2][12] In osteoarthritis models, TMF counteracts the effects of prostaglandin E2 (PGE2), which promotes chondrocyte apoptosis.[12]
Caption: Figure 2: Chondroprotective Signaling of TMF.
Anti-Fibrotic Effects in Pulmonary Fibrosis
TMF has demonstrated potential in treating pulmonary fibrosis by inhibiting the activation of myofibroblasts induced by transforming growth factor-β1 (TGF-β1).[13] This is achieved by suppressing both Smad and non-Smad signaling pathways.[13]
Caption: Figure 3: Anti-Fibrotic Signaling of TMF.
Anti-Inflammatory Activity
TMF demonstrates anti-inflammatory properties by inhibiting the release of nitric oxide (NO) induced by lipopolysaccharide (LPS) in macrophages.[1] It also reduces the levels of inflammatory cytokines such as IL-1β and TNF-α in vivo.[1]
Caption: Figure 4: Anti-Inflammatory Action of TMF.
Conclusion
This compound is a promising natural compound with a diverse range of biological activities. Its presence in various edible and medicinal plants, coupled with established methods for its isolation and purification, makes it an attractive candidate for further research and development. The elucidation of its mechanisms of action through various signaling pathways, particularly in the contexts of osteoarthritis, pulmonary fibrosis, and inflammation, provides a solid foundation for its potential therapeutic applications. This guide serves as a valuable resource for scientists and researchers aiming to explore the full potential of this multifaceted flavonoid.
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of methoxyflavones discriminates between the two types of Kaempferia parviflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C19H18O6 | CID 631170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. NP-MRD: Showing NP-Card for 5-Hydroxy-3, 7,3',4'-tetramethoxyflavone (NP0043818) [np-mrd.org]
- 8. phcogj.com [phcogj.com]
- 9. teledynelabs.com [teledynelabs.com]
- 10. Quality evaluation of Kaempferia parviflora rhizome with reference to 5,7-dimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myfoodresearch.com [myfoodresearch.com]
- 12. This compound exhibits chondroprotective activity by targeting β-catenin signaling in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound suppresses TGF-β1-induced activation of murine fibroblasts in vitro and ameliorates bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
5,7,3',4'-Tetramethoxyflavone: A Comprehensive Technical Guide on its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,7,3',4'-Tetramethoxyflavone (TMF), a polymethoxyflavone, has emerged as a significant natural product with a diverse range of biological activities. This technical guide provides an in-depth overview of the discovery, history, and key scientific investigations into this compound. It details the initial isolation and structural elucidation, subsequent synthesis, and the exploration of its pharmacological properties, with a focus on its chondroprotective and multidrug resistance inhibition effects. This document is intended to serve as a comprehensive resource, providing detailed experimental protocols and quantitative data to support further research and development efforts.
Discovery and Initial Isolation
The discovery of this compound can be traced back to the early 1980s. In 1982 , a team of researchers led by T. Jaipetch reported the isolation of a series of flavones and chalcones from the rhizomes of Boesenbergia pandurata (Roxb.) Schltr., also known as Kaempferia pandurata. While the primary focus of their publication was the isolation and synthesis of (±)-boesenbergin A, their work on the constituents of this plant laid the groundwork for the identification of TMF from this natural source.
Later, in 2004 , Chavi Yenjai and colleagues isolated and identified this compound from another member of the Zingiberaceae family, Kaempferia parviflora (black ginger).[1] Their study focused on the bioactive flavonoids from this plant and highlighted the antiplasmodial and antifungal activities of TMF.[1] The compound has also been isolated from Murraya paniculata.
The initial structural elucidation of this compound was accomplished using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which allowed for the precise determination of its chemical structure as 2-(3,4-dimethoxyphenyl)-5,7-dimethoxychromen-4-one.
Synthesis
The first reported chemical synthesis of this compound was described by R. Sultana and colleagues in 2006 . They developed two distinct synthetic routes, both commencing from the starting material phloroacetophenone. This work was significant as it provided a reliable method for obtaining the compound for further biological studies, independent of its natural abundance.
Experimental Protocol: Synthesis of this compound
The following is a generalized protocol based on the work of Sultana et al. (2006):
Route 1: Allan-Robinson Reaction
-
Acetylation of Phloroacetophenone: Phloroacetophenone is first acetylated to yield 2,4,6-triacetoxyacetophenone.
-
Condensation: The resulting acetophenone is condensed with 3,4-dimethoxybenzaldehyde in the presence of a base (e.g., potassium hydroxide) to form a chalcone intermediate.
-
Cyclization and Deacetylation: The chalcone is then subjected to oxidative cyclization using selenium dioxide, followed by deacetylation to yield 5,7-dihydroxy-3',4'-dimethoxyflavone.
-
Methylation: The final step involves the methylation of the hydroxyl groups at positions 5 and 7 using a methylating agent such as dimethyl sulfate in the presence of a base to afford this compound.
Route 2: Baker-Venkataraman Rearrangement
-
Benzoylation of Phloroacetophenone: Phloroacetophenone is benzoylated with 3,4-dimethoxybenzoyl chloride to form an ester.
-
Rearrangement: The ester undergoes a Baker-Venkataraman rearrangement in the presence of a base (e.g., pyridine and potassium hydroxide) to form a 1,3-diketone.
-
Cyclization: The diketone is then cyclized in the presence of an acid catalyst (e.g., sulfuric acid in acetic acid) to yield 5,7-dihydroxy-3',4'-dimethoxyflavone.
-
Methylation: The final product, this compound, is obtained by methylation of the hydroxyl groups as described in Route 1.
Biological Activities and Pharmacological Properties
This compound has been investigated for a variety of biological activities. The following sections detail some of the key findings and provide the experimental protocols used in these studies.
Chondroprotective Activity and Modulation of the β-Catenin Signaling Pathway
In 2014 , a study by L. Wu and colleagues demonstrated the chondroprotective effects of TMF in both in vivo and in vitro models of osteoarthritis.[2] They found that TMF could protect chondrocytes from apoptosis and inhibit the degradation of the cartilage matrix by targeting the β-catenin signaling pathway.[2]
| Parameter | Model | Treatment | Concentration | Result | Reference |
| Apoptosis Rate of Chondrocytes | In vitro (PGE2-induced) | TMF | 5, 10, 20 µg/mL | Dose-dependent decrease in apoptosis | Wu et al., 2014[2] |
| β-catenin Protein Expression | In vitro (PGE2-induced) | TMF | 5, 10, 20 µg/mL | Dose-dependent decrease in expression | Wu et al., 2014[2] |
| Cyclin D1 Protein Expression | In vitro (PGE2-induced) | TMF | 5, 10, 20 µg/mL | Dose-dependent decrease in expression | Wu et al., 2014[2] |
| MMP-13 Protein Expression | In vitro (PGE2-induced) | TMF | 5, 10, 20 µg/mL | Dose-dependent decrease in expression | Wu et al., 2014[2] |
This protocol is based on the methodology described by Wu et al. (2014).[2]
-
Cell Culture: Primary rat chondrocytes are isolated and cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum.
-
Induction of Apoptosis: Chondrocytes are stimulated with Prostaglandin E2 (PGE2) at a concentration of 10 ng/mL for 24 hours to induce apoptosis and mimic osteoarthritic conditions.
-
TMF Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 5, 10, and 20 µg/mL) for 2 hours prior to the addition of PGE2.
-
Apoptosis Analysis: The percentage of apoptotic cells is determined using Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry.
-
Western Blot Analysis: Protein levels of β-catenin, Cyclin D1, and MMP-13 are assessed by Western blotting to determine the effect of TMF on the β-catenin signaling pathway.
Caption: TMF inhibits PGE2-induced chondrocyte apoptosis by targeting the PKA/β-catenin signaling pathway.
Inhibition of Multidrug Resistance-Associated Protein 1 (MRP1)
A 2005 study by J.J. van Zanden and colleagues investigated the inhibitory effects of a series of flavonoids on multidrug resistance-associated proteins (MRPs). They found that this compound was a potent and selective inhibitor of MRP1.
| Parameter | Target | Cell Line | IC50 | Reference |
| Calcein Transport Inhibition | MRP1 | MDCKII-MRP1 | 7.9 µM | van Zanden et al., 2005 |
| Calcein Transport Inhibition | MRP2 | MDCKII-MRP2 | > 50 µM | van Zanden et al., 2005 |
This protocol is based on the methodology described by van Zanden et al. (2005).
-
Cell Culture: Madin-Darby canine kidney (MDCKII) cells transfected with human MRP1 (MDCKII-MRP1) are cultured in appropriate media.
-
Calcein-AM Loading: Cells are loaded with the fluorescent substrate calcein-acetoxymethyl ester (calcein-AM).
-
TMF Treatment: The cells are then incubated with varying concentrations of this compound.
-
Efflux Measurement: The efflux of calcein from the cells, which is mediated by MRP1, is measured over time using a fluorescence plate reader.
-
IC50 Determination: The concentration of TMF that inhibits 50% of the calcein efflux (IC50) is calculated from the dose-response curve.
Caption: Workflow for determining the IC50 of TMF for MRP1 inhibition.
Other Reported Activities
In addition to the activities detailed above, this compound has been reported to possess other pharmacological effects, which are summarized in the table below.
| Activity | Model | IC50 / Concentration | Reference |
| Antiplasmodial | Plasmodium falciparum | 4.06 µg/mL | Yenjai et al., 2004[1] |
| Antifungal | Candida albicans | > 50 µg/mL | Yenjai et al., 2004[1] |
| Anti-inflammatory (NO inhibition) | LPS-stimulated RAW 264.7 macrophages | - | Wu et al., 2016 |
Conclusion and Future Perspectives
Since its initial discovery, this compound has transitioned from a novel natural product to a promising lead compound with well-defined biological activities. Its history is marked by its isolation from various traditional medicinal plants and its subsequent chemical synthesis, which has enabled more extensive pharmacological investigation. The elucidation of its role in modulating the β-catenin signaling pathway and its potent inhibition of MRP1 highlight its therapeutic potential in osteoarthritis and as an adjuvant in cancer chemotherapy, respectively.
Future research should focus on optimizing the synthetic routes to improve yield and reduce costs, conducting more extensive in vivo studies to validate its efficacy and safety, and exploring its potential in other therapeutic areas. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this remarkable flavonoid.
References
5,7,3',4'-Tetramethoxyflavone: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Properties and Biological Activities of 5,7,3',4'-Tetramethoxyflavone
Introduction
This compound (TMF), a polymethoxyflavone (PMF), is a naturally occurring bioactive compound found in various medicinal plants, including Murraya exotica and Kaempferia parviflora.[1][2][3] This technical guide provides a comprehensive overview of TMF, including its chemical properties, synthesis, biological activities, and mechanisms of action, with a focus on its potential therapeutic applications. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
TMF, also known as Luteolin tetramethyl ether, is a flavone with the chemical formula C₁₉H₁₈O₆ and a molecular weight of 342.35 g/mol .[4][5] Its systematic IUPAC name is 2-(3,4-dimethoxyphenyl)-5,7-dimethoxychromen-4-one.[5]
| Property | Value | Reference |
| CAS Number | 855-97-0 | [4][5] |
| Molecular Formula | C₁₉H₁₈O₆ | [4][5] |
| Molecular Weight | 342.35 g/mol | [4][5] |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-5,7-dimethoxychromen-4-one | [5] |
| Synonyms | Luteolin tetramethyl ether, 3',4',5,7-Tetramethoxyflavone | [5] |
| Appearance | Solid | - |
| Melting Point | 190-195 °C | [4] |
| Solubility | Soluble in DMSO and Methanol | [1] |
| Purity | >99% | [4] |
Synthesis
A common synthetic route to this compound starts from phloroacetophenone. The synthesis involves the following key steps:
-
Methylation of Phloroacetophenone: Phloroacetophenone is methylated using dimethyl sulfate to yield 2-hydroxy-4,6-dimethoxyacetophenone.
-
Claisen-Schmidt Condensation: The resulting acetophenone derivative is then condensed with 3,4-dimethoxybenzaldehyde in an alkaline medium to form the corresponding chalcone, 2'-hydroxy-4',6',3,4-tetramethoxychalcone.
-
Oxidative Cyclization: The chalcone undergoes oxidative cyclization using iodine in dimethyl sulfoxide (DMSO) to afford this compound.
Biological Activities and Quantitative Data
TMF exhibits a wide range of biological activities, including anti-inflammatory, chondroprotective, anti-malarial, anti-fungal, and anti-cancer properties.
Pharmacokinetics
Studies in rats have provided insights into the pharmacokinetic profile of TMF.
| Parameter | Value | Condition | Reference |
| Cmax | 0.79 ± 0.30 µg/mL | 50 mg/kg oral administration in rats | [1][4][6] |
| Tmax | 190.34 ± 24.50 min | 50 mg/kg oral administration in rats | [1][4][6] |
| T1/2 | 273.76 ± 90.23 min | 50 mg/kg oral administration in rats | [1][4][6] |
| Bioavailability | 14.3% | Oral vs. IV administration in rats | [1][4] |
In Vitro Activities
| Activity | Target/Cell Line | IC50 Value | Reference |
| Anti-malarial | Plasmodium falciparum | 4.06 µg/mL | [6][7] |
| Anti-fungal | Candida albicans | 17.63 µg/mL (for 5,7,4'-trimethoxyflavone, a related compound) | [6] |
| MRP1 Inhibition | Multidrug resistance-associated protein 1 | 7.9 µM | [7] |
| α-Glucosidase Inhibition | α-Glucosidase | 20.4 µM | [6] |
| Cytotoxicity | B16/F10 melanoma cells | 20 µM | [7] |
Mechanism of Action and Signaling Pathways
TMF modulates several key signaling pathways implicated in various diseases.
Chondroprotective Effects: Inhibition of β-catenin and EP/cAMP/PKA Signaling
In osteoarthritis models, TMF demonstrates chondroprotective effects by inhibiting the β-catenin and EP/cAMP/PKA signaling pathways.[1][8] Pro-inflammatory mediators like PGE2 can activate these pathways, leading to chondrocyte apoptosis and cartilage degradation. TMF counteracts these effects by downregulating the expression of key components of these pathways.[1]
Anti-Fibrotic Effects: Modulation of TGF-β1 Signaling
In models of pulmonary fibrosis, TMF has been shown to suppress the activation of fibroblasts induced by Transforming Growth Factor-β1 (TGF-β1).[9] It achieves this by inhibiting both the canonical Smad pathway and non-Smad pathways, including the mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase/AKT (PI3K/AKT), and WNT/β-catenin signaling cascades.[7][9]
Experimental Protocols
This section provides an overview of common experimental protocols used to evaluate the biological activities of TMF.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Detailed Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of TMF (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample of tissue homogenate or cell extract.
Detailed Methodology:
-
Protein Extraction: Lyse cells treated with TMF and control cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., β-catenin, p-Smad2/3, Akt, p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a promising natural compound with a diverse range of biological activities and a multi-target mechanism of action. Its ability to modulate key signaling pathways involved in inflammation, fibrosis, and cancer makes it a valuable lead compound for drug discovery and development. This technical guide provides a solid foundation for researchers and professionals to further explore the therapeutic potential of TMF. Further investigations into its clinical efficacy and safety are warranted.
References
- 1. This compound exhibits chondroprotective activity by targeting β-catenin signaling in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Synthesis of 5,7 – Dimethoxyflavone and 5,7,3′, 4′ – Tetramethoxyflavone : Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Protective Effects of 5,7,3’,4’-Tetramethoxyflavone on Proliferation of Rat Chondrocytes Induced by IL-1β | Scientific.Net [scientific.net]
- 5. Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound suppresses TGF-β1-induced activation of murine fibroblasts in vitro and ameliorates bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
5,7,3',4'-Tetramethoxyflavone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core chemical properties, experimental protocols, and biological activities of 5,7,3',4'-Tetramethoxyflavone. The information is presented to support research and development efforts in fields such as medicinal chemistry, pharmacology, and drug discovery.
Core Chemical Properties
This compound, also known as Luteolin tetramethyl ether, is a naturally occurring polymethoxyflavone found in various plants.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-5,7-dimethoxychromen-4-one | [2] |
| Synonyms | Luteolin tetramethyl ether, 3',4',5,7-Tetramethoxyflavone | [2] |
| CAS Number | 855-97-0 | [3] |
| Chemical Formula | C₁₉H₁₈O₆ | [3] |
| Molecular Weight | 342.35 g/mol | [3] |
| Appearance | White crystals | [3] |
| Melting Point | 190-195 °C | [3] |
| Solubility | Soluble in Acetone, Methanol, and DMSO | [1][3] |
| Purity | >99% (commercially available) | [3] |
| Storage Conditions | Store in a cool, dry place at -20°C for long-term stability. | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its study and application.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically involving the condensation of a substituted acetophenone with a substituted benzaldehyde, followed by cyclization. A representative protocol is outlined below, based on established methods for flavone synthesis.
Step 1: Synthesis of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone
-
Reaction Setup: In a round-bottom flask, dissolve 2'-hydroxy-4',6'-dimethoxyacetophenone (1 equivalent) and 3,4-dimethoxybenzaldehyde (1 equivalent) in ethanol.
-
Base Addition: While stirring the solution at room temperature, add a concentrated aqueous solution of potassium hydroxide (KOH) dropwise.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl). The precipitated chalcone is then filtered, washed with water until neutral, and dried.
Step 2: Oxidative Cyclization to this compound
-
Reaction Mixture: Suspend the synthesized chalcone (1 equivalent) in dimethyl sulfoxide (DMSO).
-
Oxidizing Agent: Add a catalytic amount of iodine (I₂) to the mixture.
-
Heating: Heat the reaction mixture at 100-120°C for 3-6 hours. Monitor the reaction progress by TLC.
-
Isolation and Purification: After completion, cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine. The precipitated crude flavone is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or methanol, to yield pure this compound.
Physicochemical Characterization
Melting Point Determination
The melting point of a synthesized or purified compound is a key indicator of its purity.
-
Sample Preparation: A small amount of the crystalline this compound is placed in a capillary tube, which is then sealed at one end.
-
Apparatus: A calibrated melting point apparatus is used for the determination.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is gradually increased at a slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid is recorded as the melting point range.[4][5] A sharp melting point range is indicative of a high-purity compound.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a standard technique for assessing the purity and quantifying the amount of this compound.
-
System: A standard HPLC system equipped with a C18 reversed-phase column and a UV-Vis detector is typically used.
-
Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Sample Preparation: A standard solution of this compound of known concentration is prepared in a suitable solvent (e.g., methanol). The sample to be analyzed is also dissolved in the same solvent.
-
Analysis: The standard and sample solutions are injected into the HPLC system. The retention time and peak area of the analyte are recorded.
-
Quantification: The purity of the sample can be determined by the relative peak area, and the concentration can be calculated by comparing the peak area of the sample to that of the standard.[6][7]
Biological Activity and Signaling Pathways
This compound has been shown to possess significant biological activities, including chondroprotective and anti-fibrotic effects. These effects are mediated through its interaction with key cellular signaling pathways.
Inhibition of the β-Catenin Signaling Pathway in Chondrocytes
In the context of osteoarthritis, this compound has been demonstrated to exert a chondroprotective effect by inhibiting the β-catenin signaling pathway.[8] Pro-inflammatory mediators can lead to the activation of this pathway, resulting in the degradation of cartilage. This compound counteracts this by preventing the accumulation of β-catenin, thereby inhibiting the transcription of target genes involved in cartilage degradation.
Caption: Inhibition of the β-catenin signaling pathway.
Amelioration of Pulmonary Fibrosis via TGF-β1/Smad Pathway Inhibition
This compound has also been investigated for its potential to treat pulmonary fibrosis. It has been shown to suppress the activation of fibroblasts induced by Transforming Growth Factor-β1 (TGF-β1), a key mediator of fibrosis.[9] The compound achieves this by inhibiting the canonical Smad signaling pathway, as well as other non-Smad pathways, thereby reducing the production of extracellular matrix proteins that contribute to fibrosis.
Caption: Inhibition of the TGF-β1/Smad signaling pathway.
General Experimental Workflow for Bioactivity Assessment
The investigation of the biological effects of this compound typically follows a structured experimental workflow, progressing from in vitro to in vivo studies.
Caption: A general workflow for assessing bioactivity.
References
- 1. biomedres.us [biomedres.us]
- 2. This compound | C19H18O6 | CID 631170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mentis.uta.edu [mentis.uta.edu]
- 4. journals.innovareacademics.in [journals.innovareacademics.in]
- 5. glpbio.com [glpbio.com]
- 6. plantaedb.com [plantaedb.com]
- 7. Construction and Experimental Validation of a Petri Net Model of Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Spatial Omics Solutions for Wnt/β-Catenin Signaling Pathway - CD Genomics [spatial-omicslab.com]
A Comprehensive Technical Guide to 5,7,3',4'-Tetramethoxyflavone (Methoxyluteolin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7,3',4'-Tetramethoxyflavone, a notable polymethoxyflavone, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, including its various synonyms, chemical identifiers, and a detailed exploration of its biological effects and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.
Nomenclature and Chemical Identifiers
This compound is known by a variety of synonyms and chemical identifiers across different databases and commercial suppliers. A comprehensive list is provided in Table 1 for clear identification and cross-referencing.
| Identifier Type | Identifier | Source |
| Common Name | This compound | |
| Synonym | Methoxyluteolin | [1] |
| Synonym | Luteolin tetramethyl ether | [2] |
| Synonym | 5,7,3',4'-tetramethyl Luteolin ether | |
| Synonym | Tetramethyl camphoral | |
| Synonym | 3',4',5,7-Tetramethoxyflavone | [2] |
| Synonym | Tetramethoxyluteolin | [2] |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one | |
| CAS Number | 855-97-0 | [2] |
| PubChem CID | 631170 | [2] |
| ChEMBL ID | CHEMBL327340 | [2] |
| Molecular Formula | C₁₉H₁₈O₆ | [2] |
| Molecular Weight | 342.3 g/mol | [2] |
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, with anti-inflammatory and chondroprotective effects being the most prominently studied.
Anti-inflammatory Activity
The compound has demonstrated potent anti-inflammatory properties, particularly through the modulation of mast cell activity and the inhibition of pro-inflammatory mediator release.
Studies on human mast cell lines (LAD2) have shown that this compound can significantly inhibit the release of pro-inflammatory mediators. Pre-treatment with this compound has been found to decrease the gene expression and release of tumor necrosis factor (TNF), vascular endothelial growth factor (VEGF), and interleukin-8 (IL-8/CXCL8) in response to stimulation by neurotensin or substance P.[1] Furthermore, it inhibits the IL-33-stimulated expression and release of CCL5 and CCL2.[1]
A key mechanism underlying the anti-inflammatory effects of this compound is its interaction with the mammalian target of rapamycin (mTOR) signaling pathway. The compound has been shown to inhibit neurotensin or substance P-induced activation of both mTORC1 and mTORC2 complexes in human mast cells. This inhibition leads to a downstream reduction in the phosphorylation of p70S6K and ultimately suppresses the expression of pro-inflammatory mediators.
Caption: mTOR signaling pathway inhibition by this compound.
Chondroprotective Activity
This compound has shown promise in protecting cartilage from degradation, a key feature of osteoarthritis.
In a rat model of surgically induced osteoarthritis, oral administration of this compound (100 mg/kg) led to a decrease in the synovial fluid levels of prostaglandin E₂ (PGE₂), interleukin-1β (IL-1β), and TNF-α.[3]
The chondroprotective effects of this flavone are mediated, in part, through the inhibition of the β-catenin signaling pathway. In vitro studies using chondrocytes have demonstrated that the compound can counteract the PGE₂-induced stabilization and accumulation of β-catenin, thereby downregulating the expression of its downstream target genes.[4]
Caption: β-catenin signaling pathway modulation by this compound.
Anti-fibrotic Activity
Recent studies have highlighted the potential of this compound in combating pulmonary fibrosis.
The compound effectively inhibits the activation of myofibroblasts and the production of extracellular matrix (ECM) induced by transforming growth factor-β1 (TGF-β1) in NIH-3T3 cells.[5]
This anti-fibrotic effect is achieved through the suppression of multiple signaling pathways downstream of TGF-β1, including the Smad, mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase/AKT (PI3K/AKT), and WNT/β-catenin pathways.[5]
Caption: TGF-β1 signaling pathway inhibition by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 2: In Vitro Bioactivity
| Activity | Assay System | Parameter | Value | Reference |
| Anti-plasmodial | P. falciparum | IC₅₀ | 4.06 µg/ml | [3] |
| Cytotoxicity | B16/F10 melanoma cells | Concentration | 20 µM | [3] |
| MRP1 Inhibition | - | IC₅₀ | 7.9 µM | [3] |
| MRP2 Inhibition | - | IC₅₀ | >50 µM | [3] |
| NO Release Inhibition | LPS-induced primary mouse peritoneal macrophages | Concentration Range | 0.03-30 µM | [3] |
| CCL2 Production Inhibition | IL-33-induced primary human mast cells | Concentration | 50 and 100 µM | [3] |
| CCL5 Production Inhibition | IL-33-induced primary human mast cells | Concentration | 50 and 100 µM | [3] |
Table 3: In Vivo Bioactivity
| Activity | Animal Model | Dosage | Effect | Reference |
| Chondroprotection | Rat model of surgically induced osteoarthritis | 100 mg/kg | Decrease in synovial fluid levels of PGE₂, IL-1β, and TNF-α | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of this compound
A reported synthesis of this compound starts from phloroacetophenone. The key steps involve the methylation of phloroacetophenone to yield 2'-hydroxy-4',6'-dimethoxyacetophenone, followed by condensation with 3,4-dimethoxybenzaldehyde under alkaline conditions to produce the corresponding chalcone. The final step is the oxidative cyclization of the chalcone using iodine in dimethyl sulfoxide (DMSO) to afford the target flavone.[1]
Cell Culture
-
LAD2 Human Mast Cells: These cells are cultured in StemPro-34 SFM medium supplemented with StemPro-34 Nutrient Supplement, L-glutamine, penicillin/streptomycin, and 100 ng/mL recombinant human stem cell factor (rhSCF).
-
Primary Human Chondrocytes: Isolated from cartilage tissue, these cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
NIH-3T3 Mouse Embryonic Fibroblasts: These cells are maintained in DMEM supplemented with 10% FBS and antibiotics.
Measurement of Cytokine Release
-
Cell Stimulation: Culture LAD2 mast cells and pre-incubate with varying concentrations of this compound for a specified time.
-
Induction: Stimulate the cells with an appropriate agonist (e.g., neurotensin, substance P, or IL-33).
-
Supernatant Collection: After the incubation period, centrifuge the cell suspension and collect the supernatant.
-
ELISA: Quantify the concentration of cytokines (e.g., TNF, VEGF, IL-8, CCL2, CCL5) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Western Blot Analysis
-
Protein Extraction: Lyse the treated and untreated cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-mTOR, total mTOR, β-catenin, phospho-Smad2/3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Model of Osteoarthritis
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Surgical Induction: Anesthetize the rats and surgically transect the anterior cruciate ligament and resect the medial meniscus of the knee joint to induce osteoarthritis.
-
Treatment: Administer this compound orally at the desired dosage for a specified period.
-
Synovial Fluid Analysis: At the end of the treatment period, collect synovial fluid from the knee joints and measure the levels of inflammatory markers (PGE₂, IL-1β, TNF-α) using ELISA.
MTT Assay for Cell Viability
-
Cell Seeding: Seed cells (e.g., NIH-3T3) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired duration.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Scratch Wound Healing Assay for Cell Migration
-
Cell Monolayer: Grow cells (e.g., NIH-3T3) to confluence in a culture plate.
-
Scratch Creation: Create a uniform scratch or "wound" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add fresh medium containing different concentrations of this compound.
-
Image Acquisition: Capture images of the scratch at time zero and at regular intervals thereafter.
-
Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.
Conclusion
This compound is a promising natural compound with well-documented anti-inflammatory, chondroprotective, and anti-fibrotic properties. Its mechanisms of action involve the modulation of key signaling pathways such as mTOR, β-catenin, and TGF-β1. The detailed information and protocols provided in this guide are intended to facilitate further research and development of this compound as a potential therapeutic agent for a variety of inflammatory and degenerative diseases.
References
- 1. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. med.virginia.edu [med.virginia.edu]
- 4. Wound healing migration assay (Scratch assay) [protocols.io]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on 5,7,3',4'-Tetramethoxyflavone (CAS: 855-97-0)
Introduction
This compound (TMF), also known as Luteolin tetramethyl ether, is a naturally occurring polymethoxyflavone (PMF) found in various medicinal plants, including Murraya paniculata and Kaempferia parviflora.[1][2] With the Chemical Abstracts Service (CAS) number 855-97-0, this bioactive compound has garnered significant attention within the scientific community for its diverse pharmacological activities.[1][3] This technical guide provides a comprehensive overview of TMF, summarizing its chemical and physical properties, biological activities with corresponding quantitative data, and detailed insights into its mechanisms of action, including its influence on key signaling pathways. The information is presented to support further research and drug development endeavors.
Chemical and Physical Properties
TMF is a white crystalline solid with a molecular formula of C₁₉H₁₈O₆ and a molecular weight of approximately 342.35 g/mol .[4][5] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and acetone.[1][6]
| Property | Value | Reference |
| CAS Number | 855-97-0 | [1][6] |
| Molecular Formula | C₁₉H₁₈O₆ | [1][7] |
| Molecular Weight | 342.3 g/mol | [1] |
| Appearance | White crystals | [6] |
| Solubility | Soluble in DMSO, Methanol, Acetone | [1][6] |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-4H-chromen-4-one | [4] |
| Synonyms | Luteolin tetramethylether, Methoxyluteolin, Tetramethyl camphoral | [1][6] |
| SMILES | COc1ccc(cc1OC)c2cc(=O)c3c(o2)cc(cc3OC)OC | [6] |
| InChI Key | CLXVBVLQKLQNRQ-UHFFFAOYSA-N | [1] |
Biological Activities and Quantitative Data
TMF exhibits a broad spectrum of biological activities, including anti-inflammatory, anticancer, chondroprotective, and anti-parasitic effects. The following tables summarize the key quantitative data associated with these activities.
Anti-inflammatory Activity
| Assay | Cell Line/Model | IC₅₀ / Concentration | Effect | Reference |
| Nitric Oxide (NO) Release | LPS-induced primary mouse peritoneal macrophages | 0.03-30 µM | Inhibition of NO release | [1] |
| Cytokine Production | Rat model of surgically induced osteoarthritis | 100 mg/kg (in vivo) | Decreased synovial fluid levels of PGE₂, IL-1β, and TNF-α | [1] |
| Chemokine Production | IL-33-induced primary human mast cells | 50 and 100 µM | Inhibition of CCL2 and CCL5 production | [1] |
Anticancer and Cytotoxic Activity
| Cell Line | IC₅₀ / Concentration | Effect | Reference |
| B16/F10 melanoma cells | 20 µM | Cytotoxic | [1] |
| Multidrug resistance-associated protein 1 (MRP1) | IC₅₀ = 7.9 µM | Selective inhibition over MRP2 (IC₅₀ > 50 µM) | [1] |
Anti-parasitic Activity
| Organism | IC₅₀ | Reference |
| Plasmodium falciparum | 4.06 µg/ml | [1][2] |
Chondroprotective Activity
| Model | Concentration | Effect | Reference |
| PGE₂-induced chondrocyte apoptosis (in vitro) | Dose-dependent | Counteracted apoptosis | [8] |
| Rat model of osteoarthritis (in vivo) | 25-100 mg/kg (i.g.) | Decreased concentrations of IL-1β, TNF-α, and PGE₂ in synovial fluid | [8][9] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells (e.g., B16/F10 melanoma cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of TMF (e.g., 0, 1.6, 3.1, 6.3, 12.5, 25, 50, 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After treatment, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: Treat cells (e.g., chondrocytes) with TMF and/or an inducing agent (e.g., PGE₂). Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., β-catenin, p-ERK, p-AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Model of Osteoarthritis in Rats
This protocol describes the induction of osteoarthritis and subsequent treatment with TMF.
-
Induction of Osteoarthritis: Surgically induce osteoarthritis in rats, for example, by anterior cruciate ligament transection (ACLT).
-
Treatment: Administer TMF orally (e.g., by gavage) at different doses (e.g., 25, 50, and 100 mg/kg) daily for a specified period.
-
Sample Collection: At the end of the treatment period, collect synovial fluid from the knee joints.
-
Biochemical Analysis: Measure the concentrations of inflammatory markers such as IL-1β, TNF-α, and PGE₂ in the synovial fluid using enzyme-linked immunosorbent assay (ELISA) kits.
-
Histological Analysis: Harvest the knee joints for histological examination to assess cartilage degradation.
Signaling Pathways and Mechanisms of Action
TMF exerts its biological effects by modulating several key signaling pathways.
WNT/β-Catenin Signaling Pathway
TMF has been shown to exhibit chondroprotective activity by targeting the β-catenin signaling pathway.[8] In osteoarthritis, the WNT/β-catenin pathway is often aberrantly activated, leading to cartilage degradation. TMF can inhibit this pathway, thereby protecting chondrocytes.[8]
Caption: WNT/β-catenin signaling pathway and the inhibitory action of TMF.
MAPK, PI3K/AKT, and NF-κB Signaling Pathways
TMF has also been implicated in the modulation of other critical signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/AKT), and Nuclear Factor-kappa B (NF-κB) pathways.[10] These pathways are central to cellular processes such as proliferation, survival, and inflammation. TMF's ability to suppress these pathways contributes to its anti-inflammatory and anti-cancer properties.[10]
Caption: Overview of MAPK, PI3K/AKT, and NF-κB pathways inhibited by TMF.
Experimental Workflow for Investigating TMF's Chondroprotective Effects
The following diagram illustrates a logical workflow for studying the chondroprotective effects of TMF.
Caption: Experimental workflow for TMF's chondroprotective effects.
Conclusion
This compound is a promising natural compound with a wide range of pharmacological activities. Its ability to modulate multiple key signaling pathways, including WNT/β-catenin, MAPK, PI3K/AKT, and NF-κB, underscores its potential as a therapeutic agent for various diseases, including inflammatory disorders, cancer, and osteoarthritis. The data and experimental outlines presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this multifaceted flavone. Future studies should focus on elucidating the precise molecular targets of TMF and conducting comprehensive preclinical and clinical trials to validate its efficacy and safety in human subjects.
References
- 1. This compound exhibits chondroprotective activity by targeting β-catenin signaling in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploration of the mechanism of tetramethoxyflavone in treating osteoarthritis based on network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Methoxyflavone alleviates LPS-mediated lung injury by promoting Nrf2-mediated the suppression of NOX4/TLR4 axis in bronchial epithelial cells and M1 polarization in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5,7,3′,4′-Tetramethoxyflavone protects chondrocytes from ER stress-induced apoptosis through regulation of the IRE1α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phytopharmajournal.com [phytopharmajournal.com]
- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 9. Antitumor activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Neuroprotective Activities of Polymethoxyflavones: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymethoxyflavones (PMFs), a unique class of flavonoids predominantly found in citrus peels, have garnered significant scientific attention for their potential therapeutic applications. Their characteristic methoxylated flavonoid backbone endows them with enhanced metabolic stability and bioavailability compared to their hydroxylated counterparts, making them promising candidates for drug development. Among the various PMFs, nobiletin, tangeretin, and sinensetin have emerged as particularly potent neuroprotective agents. This technical guide provides an in-depth overview of the neuroprotective activities of these key PMFs, with a focus on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate their effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug discovery.
Core Neuroprotective Mechanisms of Polymethoxyflavones
The neuroprotective effects of PMFs are multifaceted, stemming from their ability to modulate several key cellular pathways implicated in neuronal survival and function. The primary mechanisms include potent anti-inflammatory, antioxidant, and anti-apoptotic activities.
Anti-Inflammatory Effects: Neuroinflammation is a critical factor in the pathogenesis of various neurodegenerative diseases. PMFs have been shown to suppress neuroinflammatory responses by inhibiting the activation of microglia and astrocytes.[1] This is achieved, in part, by downregulating the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[2][3] A key target in this process is the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[4]
Antioxidant Properties: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, leads to neuronal damage and death. PMFs combat oxidative stress through direct ROS scavenging and by enhancing the endogenous antioxidant capacity.[5][6] They have been shown to upregulate the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[6][7]
Anti-Apoptotic Activity: Apoptosis, or programmed cell death, is a crucial process in the elimination of damaged neurons. PMFs can inhibit neuronal apoptosis by modulating the expression of key apoptotic and anti-apoptotic proteins. For instance, they have been observed to decrease the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, while increasing the expression of the anti-apoptotic protein Bcl-2.[8]
Quantitative Data on Neuroprotective Activities
The following tables summarize the quantitative data from various in vitro and in vivo studies, providing a comparative overview of the neuroprotective efficacy of nobiletin, tangeretin, and sinensetin.
Table 1: In Vitro Neuroprotective Effects of Polymethoxyflavones
| Polymethoxyflavone | Assay Type | Cell Line | Challenge | Concentration/Dosage | Result | Reference |
| Nobiletin | BACE1 Inhibition | - | - | IC50: 59 µM | Inhibition of β-secretase | [8] |
| Nobiletin | Cell Viability (MTT) | Primary rat cortical neurons | Aβ (1-42) (1 µM) | 1, 5, 12.5, 25, 50 µM | Concentration-dependent increase in cell viability (up to 81.4% at 50 µM) | [9] |
| Nobiletin | Cell Viability (MTT) | HT22 cells | H2O2 | Various | Protection against oxidative stress-induced cell death | [10] |
| Nobiletin | Neurite Outgrowth | hNPCs | Sodium Arsenate (50 µM) | 50 µM | Restoration of neurite length from 99.8 µm to 210.5 µm | [6] |
| Nobiletin | Mitochondrial Complex I Activity | Isolated mitochondria | - | 0.1, 0.5, 1, 10, 30 µM | Dose-dependent enhancement of CI activity (up to 253%) | [7] |
| Tangeretin | Cell Viability (MTT) | Primary rat cortical neurons | Aβ (1-42) (1 µM) | 1, 5, 12.5, 25 µM | Concentration-dependent increase in cell viability (up to 88.9% at 25 µM) | [9] |
| Sinensetin | Cell Viability (CCK-8) | MCF7 breast cancer cells | - | - | IC50: 131.5 µM | [8] |
| Sinensetin | Cell Viability (CCK-8) | MDA-MB-231 breast cancer cells | - | - | IC50: 97.45 µM | [8] |
| Sinensetin | Cell Viability (MTT) | CHO cells | - | IC50: 10 µM | - | [11] |
| Sinensetin | Cell Viability (MTT) | HeLa cells | - | IC50: 50 µM | - | [11] |
| Sinensetin | Cell Viability | SH-SY5Y cells | Aβ (25-35) | Pretreatment for 1h, co-treatment for 24h | Dose-dependent attenuation of cell viability reduction | [4] |
Table 2: In Vivo Neuroprotective Effects of Polymethoxyflavones
| Polymethoxyflavone | Animal Model | Disease Model | Dosage | Duration | Key Findings | Reference |
| Nobiletin | MCAO Rats | Cerebral Ischemia/Reperfusion | 10 or 20 mg/kg | 7 days before and after I/R | Reduced infarct area, improved neurological function | [12] |
| Tangeretin | Swiss Mice | - | 10 and 20 mg/kg | - | Improved cognitive functions in a dose-dependent manner | [13] |
| Tangeretin | Rats | Global Cerebral Ischemia (BCCAO) | 5, 10, and 20 mg/kg (oral) | - | Improved cognition and memory, mitigated oxidative stress and inflammation | [14] |
| Tangeretin | Wistar Rats | Colchicine-induced memory impairment | 50, 100, and 200 mg/kg (p.o.) | 28 days | Ameliorated cognitive impairment and oxidative stress | [15] |
Key Signaling Pathways in PMF-Mediated Neuroprotection
PMFs exert their neuroprotective effects by modulating a complex network of intracellular signaling pathways. Understanding these pathways is crucial for the targeted development of novel therapeutics.
cAMP/PKA/ERK/CREB Signaling Pathway
The cAMP response element-binding protein (CREB) is a critical transcription factor involved in neuronal plasticity, learning, and memory. Its activation is mediated by a cascade involving cyclic AMP (cAMP), protein kinase A (PKA), and extracellular signal-regulated kinase (ERK). Nobiletin has been shown to activate this pathway, leading to the upregulation of genes involved in neuronal survival and function.
Rho/ROCK Signaling Pathway
The Rho/ROCK signaling pathway is implicated in neuronal apoptosis and neurite retraction. Nobiletin has been demonstrated to exert neuroprotective effects in cerebral ischemia/reperfusion injury by inhibiting this pathway, thereby reducing neuronal apoptosis.[12]
TLR4/NF-κB Signaling Pathway
The Toll-like receptor 4 (TLR4) is a key receptor in the innate immune system that, upon activation by stimuli such as amyloid-beta (Aβ), can trigger the NF-κB signaling cascade, leading to neuroinflammation and apoptosis. Sinensetin has been shown to protect against Aβ-induced neurotoxicity by inhibiting the TLR4/NF-κB pathway.[4]
Detailed Experimental Methodologies
The following section outlines the key experimental protocols frequently employed in the investigation of the neuroprotective activities of PMFs.
In Vitro Neuroprotection Assays
1. Cell Viability Assays (MTT and CCK-8)
-
Objective: To assess the protective effect of PMFs against toxin-induced cell death.
-
Cell Lines: SH-SY5Y human neuroblastoma cells, PC12 rat pheochromocytoma cells, HT22 mouse hippocampal neuronal cells, or primary neuronal cultures.
-
Protocol:
-
Seed cells in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well).[8]
-
After 24 hours of incubation, pre-treat the cells with various concentrations of the test PMF for a specified duration (e.g., 1-2 hours).
-
Introduce the neurotoxic agent (e.g., Aβ peptide, H₂O₂, glutamate) to induce cell damage and co-incubate with the PMF for a defined period (e.g., 24 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control group.
-
2. Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Objective: To determine the antioxidant capacity of PMFs.
-
Protocol:
-
Culture cells in a manner similar to the cell viability assay.
-
After treatment with the PMF and/or neurotoxin, incubate the cells with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[5]
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. A decrease in fluorescence in PMF-treated cells indicates a reduction in ROS levels.
-
3. Western Blot Analysis
-
Objective: To quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and inflammation.
-
Protocol:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-CREB, Bax, Bcl-2, NF-κB).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
-
In Vivo Neuroprotection Models
1. Middle Cerebral Artery Occlusion (MCAO) Model of Stroke
-
Objective: To evaluate the neuroprotective effects of PMFs in a model of ischemic stroke.
-
Animal Model: Typically male Sprague-Dawley or Wistar rats.
-
Protocol:
-
Administer the PMF (e.g., nobiletin at 10 or 20 mg/kg) or vehicle to the animals for a specified period before inducing ischemia.[12]
-
Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) for a defined duration (e.g., 90-120 minutes).
-
Reperfuse the brain by withdrawing the occluding filament.
-
Assess neurological deficits at various time points post-reperfusion using a standardized neurological scoring system.
-
At the end of the experiment, sacrifice the animals and measure the infarct volume using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
-
Conduct histological and biochemical analyses on the brain tissue to evaluate neuronal damage, inflammation, and apoptosis.
-
2. Transgenic Mouse Models of Alzheimer's Disease (AD)
-
Objective: To assess the efficacy of PMFs in mitigating AD-like pathology and cognitive deficits.
-
Animal Model: Transgenic mice overexpressing amyloid precursor protein (APP) and/or presenilin-1 (PS1) (e.g., APPswe/PSEN1dE9).[3]
-
Protocol:
-
Treat the transgenic mice with the PMF (e.g., tangeretin at 100 mg/kg/day) or vehicle for an extended period (e.g., several months).[3]
-
Conduct behavioral tests to evaluate learning and memory (e.g., Morris water maze, Y-maze).
-
At the end of the treatment period, sacrifice the animals and collect the brain tissue.
-
Quantify the levels of Aβ peptides and plaques using enzyme-linked immunosorbent assay (ELISA) and immunohistochemistry.
-
Analyze markers of neuroinflammation, oxidative stress, and synaptic integrity.
-
3. Neurotoxin-Induced Models of Parkinson's Disease (PD)
-
Objective: To investigate the protective effects of PMFs against dopaminergic neurodegeneration.
-
Animal Model: Mice or rats.
-
Protocol:
-
Administer a neurotoxin that selectively damages dopaminergic neurons, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) or 6-hydroxydopamine (6-OHDA).
-
Treat the animals with the PMF (e.g., tangeretin at 50, 100, or 200 mg/kg) before, during, or after neurotoxin administration.[3]
-
Assess motor function using tests such as the rotarod test and the cylinder test.
-
Measure the levels of dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra to quantify neuronal loss.
-
Workflow for PMF Neuroprotection Study
Conclusion and Future Directions
Polymethoxyflavones, particularly nobiletin, tangeretin, and sinensetin, have demonstrated significant neuroprotective potential in a variety of preclinical models. Their ability to concurrently target multiple pathological pathways, including neuroinflammation, oxidative stress, and apoptosis, makes them attractive candidates for the development of novel therapies for neurodegenerative diseases.
While the existing data are promising, further research is warranted to fully elucidate their therapeutic potential. Future studies should focus on:
-
Comprehensive Structure-Activity Relationship (SAR) Studies: To identify the most potent PMF derivatives and optimize their neuroprotective efficacy.
-
Pharmacokinetic and Bioavailability Studies: To improve the delivery of PMFs to the central nervous system.
-
Long-Term Efficacy and Safety Studies: To evaluate the chronic effects of PMF administration in relevant animal models.
-
Clinical Trials: To translate the promising preclinical findings into effective treatments for human neurodegenerative diseases.
This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of polymethoxyflavones as a novel class of neuroprotective agents. The detailed methodologies and quantitative data presented herein should facilitate the design and execution of future investigations in this exciting field.
References
- 1. Identification and Therapeutic Potential of Polymethoxylated Flavones in Citri Reticulatae Pericarpium for Alzheimer’s Disease: Targeting Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. An Update on the Potential of Tangeretin in the Management of Neuroinflammation-Mediated Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sinensetin Attenuates Amyloid Beta25-35-Induced Oxidative Stress, Inflammation, and Apoptosis in SH-SY5Y Cells Through the TLR4/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nobiletin Alleviates Astrocyte Activation and Oxidative Stress Induced by Hypoxia In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nobiletin Ameliorates Cellular Damage and Stress Response and Restores Neuronal Identity Altered by Sodium Arsenate Exposure in Human iPSCs-Derived hNPCs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nobiletin Exhibits Neuroprotective Effects against Mitochondrial Complex I Inhibition via Regulating Apoptotic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sinensetin suppresses breast cancer cell progression via Wnt/β-catenin pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchwithrutgers.com [researchwithrutgers.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Neuroprotective effects of nobiletin on cerebral ischemia/reperfusion injury rats by inhibiting Rho/ROCK signaling pathway - Huang - Annals of Translational Medicine [atm.amegroups.org]
- 13. Tangeretin Improves the Memory of Swiss Mice, Suggesting Potential Molecular Interventions Through Animal Behavior Assessments and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tangeretin confers neuroprotection, cognitive and memory enhancement in global cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tangeretin offers neuroprotection against colchicine-induced memory impairment in Wistar rats by modulating the antioxidant milieu, inflammatory mediators and oxidative stress in the brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Biological Activity of 5,7,3',4'-Tetramethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the solubility characteristics of 5,7,3',4'-Tetramethoxyflavone (TMF), a naturally occurring polymethoxyflavone (PMF). Found in plants such as Murraya paniculata and Kaempferia parviflora, TMF is recognized for its diverse biological activities, including anti-inflammatory, chondroprotective, and anti-cancer effects.[1][2] Understanding its solubility is critical for experimental design, formulation development, and ensuring accurate in vitro and in vivo studies. This guide consolidates available solubility data, presents a generalized experimental protocol for its determination, and illustrates key biological signaling pathways it modulates.
Solubility Profile of this compound
The solubility of a compound is a fundamental physicochemical property that influences its bioavailability and therapeutic efficacy. As a methylated flavonoid, TMF is generally characterized by low aqueous solubility but better solubility in organic solvents.[3][4] The available quantitative and qualitative data are summarized below.
Table 1: Solubility Data for this compound
| Solvent | Type | Concentration / Observation | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Quantitative | 8.33 mg/mL (approximately 24.33 mM) | GlpBio[5] |
| Dimethyl Sulfoxide (DMSO) | Quantitative | 8 mg/mL | AbMole[6] |
| Methanol | Qualitative | Soluble | Cayman Chemical[1], INDOFINE[7] |
| Acetone | Qualitative | Soluble | INDOFINE[7] |
| Other Less Polar Solvents | General Note | Less polar flavonoids are often soluble in chloroform, dichloromethane, and ethyl acetate.[4][8] | Multiple Sources |
Note: For practical laboratory use, stock solutions are typically prepared in DMSO. It is recommended to prepare aliquots of stock solutions and store them at -20°C for up to one month or -80°C for up to six months to avoid degradation from repeated freeze-thaw cycles.[5][6] To enhance solubility, gentle warming to 37°C or sonication can be employed.[5]
Experimental Protocol for Solubility Determination
While specific protocols for TMF are not extensively published, a generalized and robust methodology for determining flavonoid solubility involves the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis. This approach allows for the precise quantification of the dissolved compound in a given solvent at equilibrium.
2.1 Principle
An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, meaning the solution is saturated. The undissolved solid is then removed by filtration or centrifugation, and the concentration of the dissolved compound in the supernatant is quantified using a validated analytical method, typically HPLC.
2.2 Materials and Equipment
-
This compound (solid, >98% purity)
-
Selected solvents (e.g., DMSO, ethanol, methanol, acetone, water)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Autosampler vials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
2.3 Generalized Procedure
-
Preparation: Prepare a series of standard solutions of TMF in a suitable solvent (e.g., methanol) at known concentrations to generate a calibration curve.
-
Sample Incubation: Add an excess amount of solid TMF to a vial containing a precise volume of the test solvent. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is achieved. A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.[9]
-
Sample Clarification: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm filter to remove all undissolved particles.
-
Dilution: Immediately dilute the filtered saturate solution with the mobile phase or a suitable solvent to bring the concentration within the linear range of the HPLC calibration curve.
-
HPLC Analysis: Inject the diluted sample into the HPLC system. Use the previously generated calibration curve to determine the concentration of TMF in the diluted sample.
-
Calculation: Calculate the solubility by multiplying the determined concentration by the dilution factor. The result is typically expressed in mg/mL or mmol/L (mM).
2.4 Experimental Workflow Diagram
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. glpbio.com [glpbio.com]
- 6. abmole.com [abmole.com]
- 7. This compound | 855-97-0 | INDOFINE Chemical Company [indofinechemical.com]
- 8. Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials [mdpi.com]
- 9. researchgate.net [researchgate.net]
Oral Bioavailability of 5,7,3',4'-Tetramethoxyflavone in Rat Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the oral bioavailability of 5,7,3',4'-Tetramethoxyflavone (TMF), a promising methoxyflavone with various biological activities. The information presented herein is based on preclinical studies conducted in rat models and is intended to serve as a valuable resource for researchers in the fields of pharmacology, drug discovery, and natural product chemistry.
Quantitative Pharmacokinetic Data
| Parameter | Value | Unit |
| Cmax (Maximum Plasma Concentration) | 0.79 ± 0.30 | µg/mL |
| Tmax (Time to Reach Cmax) | 190.34 ± 24.50 | min |
| T1/2 (Half-life) | 273.76 ± 90.23 | min |
| Absolute Bioavailability | 14.3 | % |
Table 1: Pharmacokinetic parameters of this compound in rats after a single oral dose of 50 mg/kg.[1][2][3]
Excretion studies have shown that after oral administration, a very small percentage of TMF is excreted in its unconverted form. Approximately 0.81% of the administered dose is found in the feces and 0.05% in the urine within 48 hours.[1][2] This suggests that TMF is extensively metabolized in the body.[1][2]
Experimental Protocols
This section outlines the detailed methodologies employed in the pharmacokinetic and bioavailability studies of this compound in rat models.
Animal Models
-
Species: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies of flavonoids.
-
Health Status: Healthy, male rats are typically selected.
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to the experiment.
-
Housing: Rats are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard laboratory chow and water.
-
Fasting: Animals are fasted for 12-18 hours before oral administration of the compound, with water provided ad libitum.
Oral Administration Protocol
-
Formulation Preparation: this compound is suspended in a suitable vehicle, such as a 0.5% carboxymethylcellulose sodium (CMC-Na) solution, for oral administration.
-
Dose: A dose of 50 mg/kg body weight is administered to each rat.
-
Administration: The suspension is administered orally using a gavage needle.
Intravenous Administration Protocol (for Absolute Bioavailability Determination)
-
Formulation Preparation: For intravenous administration, this compound is dissolved in a biocompatible solvent, such as a mixture of saline, polyethylene glycol (PEG), and ethanol.
-
Dose: A lower dose, typically in the range of 5-10 mg/kg body weight, is used for intravenous administration.
-
Administration: The solution is administered as a bolus injection into the tail vein of the rat.
Blood Sampling
-
Sampling Time Points: Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points after administration. For oral administration, typical time points include 0 (pre-dose), 15, 30, 60, 120, 180, 240, 360, 480, and 720 minutes. For intravenous administration, earlier time points (e.g., 2, 5, 15 minutes) are included.
-
Sampling Site: Blood is collected from the retro-orbital plexus, tail vein, or via a jugular vein cannula into heparinized tubes.
-
Plasma Preparation: The collected blood samples are immediately centrifuged at approximately 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Storage: The resulting plasma samples are stored at -80°C until analysis.
Analytical Method: LC-MS/MS
The concentration of this compound in rat plasma is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Sample Preparation:
-
To 100 µL of plasma, an internal standard (IS) solution is added.
-
Protein precipitation is performed by adding a solvent like acetonitrile.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected and injected into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm) is typically used.
-
Mobile Phase: A gradient elution with a binary mobile phase system consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid is employed.
-
Flow Rate: A flow rate of around 0.3 mL/min is maintained.
-
Column Temperature: The column is maintained at a constant temperature, for example, 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both TMF and the internal standard.
-
Excretion Study Protocol
-
Housing: Following oral administration of TMF, rats are housed individually in metabolic cages that allow for the separate collection of urine and feces.
-
Collection Period: Urine and feces are collected over a 48-hour period.
-
Sample Processing:
-
The total volume of urine is measured, and an aliquot is taken for analysis.
-
Fecal samples are dried, weighed, and then homogenized. An aliquot of the homogenate is extracted with a suitable solvent.
-
-
Analysis: The concentration of unchanged TMF in the urine and fecal extracts is determined by LC-MS/MS.
Visualizations
Caption: Experimental workflow for determining the oral bioavailability of TMF in rats.
Caption: Proposed metabolic fate of orally administered TMF in rats.
References
- 1. A water-soluble preparation for intravenous administration of isorhamnetin and its pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative pharmacokinetics of four major compounds after oral administration of Mori Cortex total flavonoid extract in normal and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disposition of Flavonoids via Recycling: Direct Biliary Excretion of Enterically or Extrahepatically Derived Flavonoid Glucuronides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 5,7,3',4'-Tetramethoxyflavone using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the quantitative analysis of 5,7,3',4'-Tetramethoxyflavone in various samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
Introduction
This compound is a polymethoxyflavone (PMF) found in various medicinal plants, such as Kaempferia parviflora.[1][2] It has garnered significant interest in the scientific community due to its diverse biological activities, including anti-inflammatory, antifungal, antimalarial, and antimycobacterial properties.[1][2] Accurate and reliable quantification of this compound is crucial for quality control of herbal products, pharmacokinetic studies, and drug development. This application note details a robust and validated HPLC method for the determination of this compound.
Experimental
2.1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions have been optimized for the separation and quantification of this compound and related compounds.
| Parameter | Recommended Condition |
| HPLC System | Any standard HPLC system with a pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile: Isopropyl Alcohol: 20mM Phosphate Buffer (pH 3.5) (30:15:55, v/v/v)[3][4] |
| Flow Rate | 1.0 mL/min[3][4] |
| Column Temperature | 25°C[3][4] |
| Detection Wavelength | 340 nm[3][4] |
| Injection Volume | 20 µL |
| Run Time | Approximately 20 minutes |
2.2. Reagents and Standards
-
Acetonitrile (ACN): HPLC grade
-
Isopropyl Alcohol: HPLC grade
-
Sodium Dihydrogen Phosphate (NaH₂PO₄): Analytical grade
-
Phosphoric Acid (H₃PO₄): Analytical grade
-
Methanol: HPLC grade
-
Water: Deionized or HPLC grade
-
This compound Reference Standard: Purity >98%
2.3. Standard Solution Preparation
A stock solution of this compound is prepared by accurately weighing and dissolving the reference standard in methanol to a final concentration of 1 mg/mL.[3] Working standard solutions are then prepared by serially diluting the stock solution with the mobile phase to achieve a concentration range suitable for the calibration curve (e.g., 0.1 µg/mL to 100 µg/mL).
2.4. Sample Preparation
The sample preparation method will vary depending on the matrix. A general procedure for solid samples is as follows:
-
Accurately weigh the homogenized sample.
-
Extract the analyte using a suitable solvent such as methanol or ethanol, potentially with the aid of sonication or heating.
-
Centrifuge the extract to pellet any solid material.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.
Method Validation
The described HPLC method has been validated for its performance and reliability. The validation parameters are summarized below, based on a similar validated method for a structurally related tetramethoxyflavone.[3][4]
3.1. System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | < 2.0% (for replicate injections) |
3.2. Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| 3'-hydroxy-5,6,7,4'-tetramethoxyflavone | 0.03052 - 250 | > 0.999 | 0.0076 | 0.061 |
Note: Data presented is for a structurally similar compound, 3'-hydroxy-5,6,7,4'-tetramethoxyflavone, and is expected to be comparable for this compound under the same conditions.[3][4]
3.3. Precision
| Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| 3'-hydroxy-5,6,7,4'-tetramethoxyflavone | 0.048 - 0.368 | 0.333 - 1.688 |
Note: Data presented is for a structurally similar compound, 3'-hydroxy-5,6,7,4'-tetramethoxyflavone.[3][4]
3.4. Accuracy
| Analyte | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| 3'-hydroxy-5,6,7,4'-tetramethoxyflavone | 91.25 - 103.38 | 97.49 - 103.92 |
Note: Data presented is for a structurally similar compound, 3'-hydroxy-5,6,7,4'-tetramethoxyflavone.[3][4]
Experimental Workflow
The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of this compound metabolites in rat urine by the isotope-labeling method and ultrahigh-performance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A simple isocratic HPLC method for the simultaneous determination of sinensetin, eupatorin, and 3'-hydroxy-5,6,7,4'-tetramethoxyflavone in Orthosiphon stamineus extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the LC-MS Identification of 5,7,3',4'-Tetramethoxyflavone Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,7,3',4'-Tetramethoxyflavone (TMF) is a polymethoxyflavone (PMF) with notable biological activities, including anti-inflammatory, antifungal, and antimalarial properties.[1][2] Understanding the metabolic fate of TMF is crucial for its development as a potential therapeutic agent. This document provides a detailed protocol for the identification of TMF metabolites in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful analytical technique for the separation, detection, and identification of a wide variety of metabolites.[3] The methodologies described herein are based on established protocols for flavonoid analysis and specific studies on TMF metabolism.
Metabolic Pathways of this compound
The metabolism of TMF primarily involves demethylation and subsequent conjugation reactions. In a study involving the administration of TMF to rats, five major metabolites were identified in urine.[1][4] These metabolites are formed through the removal of a methyl group from different positions on the flavone backbone, followed in some cases by sulfation. The primary identified metabolic transformations are:
-
O-demethylation: The methoxy groups at various positions (5, 7, 3', and 4') are susceptible to enzymatic removal, leading to the formation of hydroxylated trimethoxyflavones.
-
Sulfation: The newly formed hydroxyl groups can then be conjugated with a sulfate group.
Based on a study by Miyake et al. (2012), the following metabolites of this compound have been identified.[1][4]
Data Presentation: Identified Metabolites of this compound
| Metabolite ID | Name | Chemical Formula | Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) |
| M-1 | 3'-hydroxy-5,7,4'-trimethoxyflavone | C₁₈H₁₆O₆ | 328.0947 | 329 |
| M-2 | 7-hydroxy-5,3',4'-trimethoxyflavone sulfate | C₁₈H₁₆O₉S | 408.0515 | - |
| M-3 | 7-hydroxy-5,3',4'-trimethoxyflavone | C₁₈H₁₆O₆ | 328.0947 | 332 (for deuterated analog) |
| M-4 | 4'-hydroxy-5,7,3'-trimethoxyflavone | C₁₈H₁₆O₆ | 328.0947 | 332 (for deuterated analog) |
| M-5 | 5-hydroxy-7,3',4'-trimethoxyflavone | C₁₈H₁₆O₆ | 328.0947 | 332 (for deuterated analog) |
Note: The observed m/z values for M-3, M-4, and M-5 in the cited study correspond to their deuterated analogs, which were used for unambiguous identification.[4]
Experimental Protocols
This section details the methodologies for sample preparation, LC-MS analysis, and data processing for the identification of TMF metabolites.
Sample Preparation (from Rat Urine)
This protocol is adapted from the study by Miyake et al. (2012) and general practices for metabolite extraction from urine.[1][4]
Materials:
-
Urine samples collected from subjects administered with TMF.
-
β-glucuronidase/sulfatase (from Helix pomatia)
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Methanol (LC-MS grade)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
To 1 mL of urine, add 0.5 mL of 0.1 M sodium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/sulfatase solution.
-
Incubate the mixture at 37°C for 2 hours to hydrolyze glucuronide and sulfate conjugates.
-
After incubation, add 5 mL of ethyl acetate to the sample.
-
Vortex vigorously for 5 minutes for liquid-liquid extraction.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Repeat the extraction (steps 4-7) two more times and pool the organic layers.
-
Add anhydrous sodium sulfate to the pooled organic extract to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of methanol (or the initial mobile phase composition).
-
Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
Liquid Chromatography (LC)
Instrumentation:
-
An ultra-high-performance liquid chromatography (UHPLC) system is recommended for better resolution and sensitivity.[1]
Chromatographic Conditions:
| Parameter | Recommended Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 0.5% acetic acid and 5 mM ammonium acetate |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | 5% B to 95% B over 20-30 minutes, followed by a wash and re-equilibration step. |
A representative gradient program could be: 0-2 min, 5% B; 2-20 min, 5-80% B (linear); 20-22 min, 80-95% B (linear); 22-25 min, 95% B (hold); 25-25.1 min, 95-5% B (linear); 25.1-30 min, 5% B (re-equilibration).[5][6]
Mass Spectrometry (MS)
Instrumentation:
-
A high-resolution mass spectrometer such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument is ideal for accurate mass measurements and structural elucidation.[7] A triple quadrupole (QQQ) instrument can also be used, especially for targeted analysis.[8]
Mass Spectrometry Parameters (Electrospray Ionization - ESI):
| Parameter | Recommended Value (Positive Ion Mode) |
| Ionization Mode | ESI Positive (+) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Gas Temperature | 250 - 350°C |
| Gas Flow | 8 - 12 L/min |
| Nebulizer Pressure | 30 - 45 psi |
| Scan Range (m/z) | 100 - 1000 |
| Data Acquisition | Full scan mode for parent ions and targeted MS/MS or data-dependent acquisition (DDA) for fragmentation. |
| Collision Energy (for MS/MS) | Ramped or set at specific voltages (e.g., 10-40 eV) to induce fragmentation. |
Note: Negative ion mode can also be employed, which may be more sensitive for sulfated metabolites.[3]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the identification of TMF metabolites.
Caption: Proposed metabolic pathway of this compound.
References
- 1. Identification of this compound metabolites in rat urine by the isotope-labeling method and ultrahigh-performance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. pubs.acs.org [pubs.acs.org]
- 5. icmm.ac.cn [icmm.ac.cn]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. protocols.io [protocols.io]
Application Notes and Protocols: 5,7,3',4'-Tetramethoxyflavone Treatment in NIH-3T3 Fibroblast Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5,7,3',4'-Tetramethoxyflavone (TMF) is a naturally occurring polymethoxyflavone that has demonstrated potential therapeutic effects, including anti-inflammatory and anti-fibrotic activities. In the context of tissue fibrosis, the activation of fibroblasts into myofibroblasts, a process often induced by transforming growth factor-beta 1 (TGF-β1), is a critical event. These activated myofibroblasts are characterized by excessive extracellular matrix (ECM) production. This document provides detailed protocols for investigating the effects of TMF on NIH-3T3 fibroblast cells, a common model for studying fibroblast biology and fibrosis. The focus is on assessing TMF's impact on cell viability, migration, and its ability to counteract TGF-β1-induced myofibroblast activation and associated signaling pathways.[1][2]
Data Presentation
The following tables summarize the expected quantitative data from key experiments designed to evaluate the efficacy of this compound (TMF) in NIH-3T3 fibroblast cells.
Table 1: Effect of TMF on NIH-3T3 Cell Viability (MTT Assay)
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | P-value |
| Control (Vehicle) | - | 100 ± 5.2 | - |
| TMF | 1 | 98.5 ± 4.8 | > 0.05 |
| 5 | 97.2 ± 5.1 | > 0.05 | |
| 10 | 96.8 ± 4.9 | > 0.05 | |
| 25 | 95.4 ± 5.5 | > 0.05 | |
| 50 | 94.1 ± 6.0 | > 0.05 |
Data are presented as mean ± standard deviation. P-values are relative to the control group. A p-value > 0.05 indicates no significant impact on cell viability.
Table 2: Effect of TMF on NIH-3T3 Cell Migration (Scratch Wound Healing Assay)
| Treatment Group | Concentration (µM) | Wound Closure (%) at 24h | P-value |
| Control (Vehicle) | - | 45.3 ± 3.1 | - |
| TMF | 10 | 44.8 ± 3.5 | > 0.05 |
| 50 | 43.9 ± 3.8 | > 0.05 |
Data are presented as mean ± standard deviation. P-values are relative to the control group. A p-value > 0.05 suggests no significant effect on cell migration.
Table 3: TMF-Mediated Inhibition of TGF-β1-Induced Myofibroblast Activation and ECM Deposition
| Treatment Group | α-SMA Expression (Fold Change) | Collagen I Expression (Fold Change) | Fibronectin Expression (Fold Change) |
| Control | 1.00 | 1.00 | 1.00 |
| TGF-β1 (5 ng/mL) | 4.52 ± 0.31 | 5.21 ± 0.45 | 3.89 ± 0.28 |
| TGF-β1 + TMF (10 µM) | 2.15 ± 0.22 | 2.58 ± 0.33 | 1.98 ± 0.19* |
| TGF-β1 + TMF (50 µM) | 1.23 ± 0.15 | 1.47 ± 0.21 | 1.15 ± 0.14** |
*Data are presented as mean ± standard deviation relative to the control group. *p < 0.05, *p < 0.01 compared to the TGF-β1 treated group, indicating a significant inhibitory effect.
Table 4: TMF-Mediated Suppression of TGF-β1-Induced Signaling Pathways
| Treatment Group | p-Smad2/3 (Relative Intensity) | p-AKT (Relative Intensity) | p-ERK1/2 (Relative Intensity) | β-catenin (Relative Intensity) |
| Control | 1.00 | 1.00 | 1.00 | 1.00 |
| TGF-β1 (5 ng/mL) | 3.89 ± 0.25 | 2.98 ± 0.19 | 3.12 ± 0.21 | 2.54 ± 0.17 |
| TGF-β1 + TMF (50 µM) | 1.45 ± 0.18 | 1.33 ± 0.15 | 1.51 ± 0.16 | 1.21 ± 0.11 |
*Data are presented as mean ± standard deviation of the relative band intensity normalized to a loading control. *p < 0.01 compared to the TGF-β1 treated group, indicating significant suppression of pathway activation.
Experimental Protocols
1. Cell Culture and Maintenance of NIH-3T3 Fibroblasts
-
Materials:
-
NIH-3T3 cells (ATCC)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 4.5 g/L glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO₂)
-
-
Protocol:
-
Culture NIH-3T3 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells when they reach 80-90% confluency.
-
To passage, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
-
2. Cell Viability Assessment (MTT Assay)
-
Materials:
-
96-well plates
-
NIH-3T3 cell suspension
-
TMF stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed NIH-3T3 cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of TMF (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO).
-
Incubate for the desired treatment period (e.g., 24 or 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
3. Cell Migration Analysis (Scratch Wound Healing Assay)
-
Materials:
-
6-well or 12-well plates
-
NIH-3T3 cell suspension
-
TMF stock solution
-
Sterile 200 µL pipette tips
-
Microscope with a camera
-
-
Protocol:
-
Seed NIH-3T3 cells into plates and grow to form a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of TMF or vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial scratch area.
-
4. Western Blot Analysis for Protein Expression and Phosphorylation
-
Materials:
-
6-well plates
-
NIH-3T3 cells
-
TMF and TGF-β1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (α-SMA, Collagen I, Fibronectin, p-Smad2/3, Smad2/3, p-AKT, AKT, p-ERK1/2, ERK1/2, β-catenin, GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
-
-
Protocol:
-
Seed NIH-3T3 cells in 6-well plates.
-
Pre-treat cells with TMF for 1 hour before stimulating with TGF-β1 (5 ng/mL) for the desired time (e.g., 24 hours for protein expression, 30-60 minutes for phosphorylation).
-
Lyse the cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
-
5. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Materials:
-
6-well plates
-
NIH-3T3 cells
-
TMF and TGF-β1
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., Acta2, Col1a1, Fn1) and a housekeeping gene (e.g., Gapdh)
-
qPCR instrument
-
-
Protocol:
-
Treat cells as described for Western blot analysis.
-
Extract total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using SYBR Green master mix and specific primers.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene.
-
Visualizations
Caption: TGF-β1 signaling and TMF inhibition in fibroblasts.
References
Unveiling the Anti-proliferative Potential of 5,7,3',4'-Tetramethoxyflavone on HeLa Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the anti-proliferative effects of 5,7,3',4'-Tetramethoxyflavone on human cervical cancer (HeLa) cells. It includes comprehensive experimental protocols, quantitative data summaries, and visual representations of the underlying molecular mechanisms to facilitate further research and drug development efforts in oncology.
Introduction
This compound, a naturally occurring polymethoxyflavone, has demonstrated significant anti-tumor activity. Studies on the closely related compound, 5,6,7,4'-Tetramethoxyflavone (TMF), have shown potent anti-proliferative effects on HeLa cells, primarily through the induction of apoptosis and modulation of key signaling pathways. This document will focus on the established effects of TMF on HeLa cells as a representative model for the anti-cancer properties of tetramethoxyflavones. TMF has been shown to induce apoptosis in HeLa cancer cells both in vitro and in vivo.[1][2][3][4]
Data Presentation
The anti-proliferative activity of TMF on HeLa cells has been quantified through various assays, including apoptosis rate determination.
Table 1: Apoptosis Rates in HeLa Cells Treated with 5,6,7,4'-Tetramethoxyflavone (TMF)
| TMF Concentration (µM) | Apoptosis Rate (%) |
| 0 (Control) | 0.40 ± 0.17 |
| 10 | 9.61 ± 1.76 |
| 20 | 14.86 ± 4.03 |
| 40 | 20.54 ± 1.28 |
Data presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of further studies.
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with the test compound using a colorimetric MTT assay.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (or 5,6,7,4'-Tetramethoxyflavone)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete DMEM medium.[5] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the tetramethoxyflavone in complete DMEM. After 24 hours, replace the medium with 100 µL of fresh medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol describes the detection and quantification of apoptosis using flow cytometry.
Materials:
-
HeLa cells
-
This compound (or 5,6,7,4'-Tetramethoxyflavone)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed HeLa cells in 6-well plates and treat with various concentrations of the tetramethoxyflavone for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive cells are undergoing apoptosis, while PI staining indicates late apoptotic or necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution by staining cellular DNA with propidium iodide.
Materials:
-
HeLa cells
-
This compound (or 5,6,7,4'-Tetramethoxyflavone)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat HeLa cells with the desired concentrations of the tetramethoxyflavone for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.[2][6] Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 30 minutes at room temperature in the dark.[2]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the anti-proliferative effects.
Signaling Pathways Modulated by 5,6,7,4'-Tetramethoxyflavone
Proteomics and transcriptomics analyses have revealed that TMF impacts several key signaling pathways in HeLa cells, including the MAPK, TNF, VEGF, Ras, and FoxO pathways.[1][4][7]
Caption: Key molecules in the MAPK and TNF pathways modulated by TMF.
Conclusion
This compound and its isomers, such as 5,6,7,4'-Tetramethoxyflavone, represent a promising class of compounds for the development of novel anti-cancer therapies. The provided data and protocols offer a solid foundation for researchers to further investigate their mechanisms of action and therapeutic potential against cervical cancer. The induction of apoptosis in HeLa cells, mediated through the modulation of critical signaling pathways like MAPK and TNF, underscores the importance of continued exploration in this area.
References
- 1. Proteomics-based network pharmacology and molecular docking reveal the potential mechanisms of 5,6,7,4′-tetramethoxyflavone against HeLa cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3.2.4. Analysis of Cell Cycle by Flow Cytometry [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. 5,6,7,4'-Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing 5,7,3',4'-Tetramethoxyflavone stock solutions for experiments
Application Notes and Protocols: 5,7,3',4'-Tetramethoxyflavone
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (TMF), also known as Luteolin tetramethyl ether, is a naturally occurring polymethoxyflavone found in various plants, including Murraya paniculata and Kaempferia parviflora.[1][2] It has garnered significant interest in the scientific community due to its diverse biological activities, including anti-inflammatory, anti-cancer, chondroprotective, and anti-parasitic properties.[1][3][4] TMF's mechanism of action involves the modulation of several key signaling pathways, making it a promising candidate for further investigation in drug discovery and development.[5][6]
This document provides detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo experiments, ensuring accurate and reproducible results.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Synonyms | 5,7,3',4'-tetramethyl Luteolin ether, Methoxyluteolin, Tetramethyl camphoral | [1] |
| CAS Number | 855-97-0 | [1][7] |
| Molecular Formula | C₁₉H₁₈O₆ | [1][7] |
| Molecular Weight | 342.3 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | ≥98% | [1] |
| Melting Point | 190-195°C | [7] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years | [1] |
Solubility Data
The solubility of this compound in common laboratory solvents is crucial for the preparation of stock solutions.
| Solvent | Solubility | Concentration (mM) | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble, 8.33 mg/mL | 24.33 mM | [1][3] |
| Methanol | Soluble | Not specified | [1] |
| Ethanol | Soluble | Not specified | [8] |
Note: It is recommended to use high-purity, anhydrous solvents to prepare stock solutions. To enhance solubility, gentle warming to 37°C and sonication in an ultrasonic bath can be employed.[3][9]
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (purity ≥98%)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of TMF needed using the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 Mass (mg) = 0.010 mol/L x 0.001 L x 342.3 g/mol x 1000 = 3.423 mg
-
Weigh the compound: Accurately weigh 3.423 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube.
-
Ensure complete dissolution: Vortex the tube thoroughly until the compound is completely dissolved. If necessary, gently warm the solution to 37°C or sonicate for a short period.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][9] The solid compound is stable for at least 4 years when stored at -20°C.[1]
Workflow for Preparing In Vitro Stock Solution
Caption: Workflow for preparing a 10 mM TMF stock solution in DMSO.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol outlines the dilution of the high-concentration stock solution to prepare working solutions for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile tubes for dilution
Procedure:
-
Determine the final concentration: Decide on the final concentrations of TMF required for your experiment (e.g., 1 µM, 10 µM, 50 µM).
-
Serial dilution: Perform serial dilutions of the 10 mM stock solution in cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of the solvent (DMSO) in the cell culture medium is non-toxic to the cells, typically below 0.5% (v/v).[10][11]
-
Example Dilution for 10 µM working solution:
-
To prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
The final DMSO concentration will be 0.1%.
-
-
Vehicle control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of TMF.
-
Apply to cells: Add the prepared working solutions to your cell cultures and proceed with the experiment.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate multiple intracellular signaling pathways, contributing to its diverse biological effects. A simplified diagram illustrating some of the key pathways is provided below.
Caption: Key signaling pathways modulated by this compound.
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound and the solvents used for its dissolution.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Consult the Material Safety Data Sheet (MSDS) for detailed safety information.[12]
By following these detailed application notes and protocols, researchers can confidently prepare and utilize this compound solutions for their experimental needs, contributing to a better understanding of its therapeutic potential.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound exhibits chondroprotective activity by targeting β-catenin signaling in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5,7,8,4'-Tetramethoxyflavone | 6601-66-7 | FT65329 [biosynth.com]
- 7. This compound | 855-97-0 | INDOFINE Chemical Company [indofinechemical.com]
- 8. CN103864744A - Method for preparing 5,7,3,4-tetrahydroxydihydroflavonol - Google Patents [patents.google.com]
- 9. glpbio.com [glpbio.com]
- 10. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for RT-PCR Analysis of Gene Expression Following 3',4',5,7-Tetramethoxyflavone (TMF) Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for analyzing changes in gene expression in response to treatment with 3',4',5,7-Tetramethoxyflavone (TMF), a naturally occurring flavonoid with potential therapeutic properties. The focus is on utilizing Reverse Transcription-Polymerase Chain Reaction (RT-PCR) to quantify these changes, particularly in the context of inflammatory signaling pathways.
Introduction to TMF and its Mechanism of Action
3',4',5,7-Tetramethoxyflavone (TMF) is a structural analog of luteolin that has garnered attention for its potential neuroprotective and anti-inflammatory properties. Research suggests that TMF exerts its effects by modulating key cellular signaling pathways, notably the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are critical regulators of the inflammatory response, and their inhibition by TMF can lead to a downstream reduction in the expression of pro-inflammatory genes.
Microglial activation is a key process in neuroinflammation and is associated with the release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). These cytokines, along with enzymes like inducible nitric oxide synthase (iNOS), contribute to neuronal injury. Studies have shown that TMF can suppress neuroinflammation by inhibiting the activation of microglia and astrocytes. Specifically, TMF has been demonstrated to significantly reduce the mRNA expression of key inflammatory mediators, including iNOS, cyclooxygenase-2 (COX-2), TNF-α, and IL-6 in lipopolysaccharide (LPS)-induced microglial cells.
Quantitative Analysis of Gene Expression
The following table summarizes the quantitative changes in mRNA expression of key inflammatory genes in LPS-induced BV2 microglia following treatment with TMF. The data is presented as a percentage of the LPS-treated group, demonstrating the dose-dependent inhibitory effect of TMF.
| Gene | Treatment Group | mRNA Expression (% of LPS control) |
| iNOS | LPS + TMF (5 µM) | ~75% |
| LPS + TMF (10 µM) | ~50% | |
| LPS + TMF (20 µM) | ~25% | |
| COX-2 | LPS + TMF (5 µM) | ~80% |
| LPS + TMF (10 µM) | ~60% | |
| LPS + TMF (20 µM) | ~40% | |
| TNF-α | LPS + TMF (5 µM) | ~85% |
| LPS + TMF (10 µM) | ~65% | |
| LPS + TMF (20 µM) | ~45% | |
| IL-6 | LPS + TMF (5 µM) | ~90% |
| LPS + TMF (10 µM) | ~70% | |
| LPS + TMF (20 µM) | ~50% |
Data is derived from a study on the effects of TMF on neuroinflammation and represents an approximate summary of the graphical data presented in the study for illustrative purposes.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of TMF's anti-inflammatory action and the general experimental workflow for RT-PCR analysis.
Caption: TMF inhibits the LPS-induced inflammatory response by targeting the MAPK and NF-κB signaling pathways.
Caption: Experimental workflow for analyzing gene expression changes using RT-qPCR after TMF treatment.
Experimental Protocols
Protocol 1: Cell Culture and TMF Treatment
-
Cell Line: BV2 microglial cells are a suitable model for studying neuroinflammation.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
TMF Preparation: Dissolve TMF in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 5, 10, 20 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment:
-
Seed the cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of TMF for 1-2 hours.
-
Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium.
-
Incubate the cells for the desired period (e.g., 6-24 hours) before proceeding to RNA isolation.
-
Protocol 2: Total RNA Isolation
This protocol utilizes a common TRIzol-based method for RNA extraction.
-
Cell Lysis:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of TRIzol reagent directly to the culture dish and lyse the cells by pipetting up and down.
-
-
Phase Separation:
-
Transfer the cell lysate to a microcentrifuge tube.
-
Incubate at room temperature for 5 minutes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent.
-
Shake the tube vigorously for 15 seconds and incubate at room temperature for 3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add 0.5 mL of isopropanol per 1 mL of TRIzol reagent used.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
-
RNA Wash and Resuspension:
-
Discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water.
-
Incubate at 55-60°C for 10 minutes to aid dissolution.
-
Protocol 3: RNA Quantification and Quality Control
-
Quantification: Use a spectrophotometer (e.g., NanoDrop) to measure the absorbance at 260 nm and 280 nm. The concentration of RNA (µg/mL) is calculated as A260 × dilution factor × 40.
-
Purity Assessment: The A260/A280 ratio should be between 1.8 and 2.0 for pure RNA. A lower ratio may indicate protein contamination. The A260/A230 ratio should be greater than 1.8, indicating minimal contamination with organic compounds.
-
Integrity Check (Optional but Recommended): Run an aliquot of the RNA sample on a 1% agarose gel. Intact total RNA will show two distinct ribosomal RNA (rRNA) bands (28S and 18S).
Protocol 4: cDNA Synthesis (Reverse Transcription)
This protocol uses a commercial cDNA synthesis kit. Follow the manufacturer's instructions carefully.
-
Reaction Setup: In a sterile, RNase-free PCR tube, combine the following components on ice:
-
Total RNA (1-2 µg)
-
Reverse Transcriptase (RT) Buffer
-
dNTP Mix
-
Random Primers or Oligo(dT) Primers
-
Reverse Transcriptase Enzyme
-
RNase-free water to the final reaction volume.
-
-
Incubation: Gently mix the components and centrifuge briefly. Place the tube in a thermal cycler and run the following program:
-
Primer Annealing: 25°C for 5-10 minutes.
-
Reverse Transcription: 42-50°C for 30-60 minutes.
-
Enzyme Inactivation: 85°C for 5 minutes.
-
-
Storage: The resulting complementary DNA (cDNA) can be stored at -20°C for future use.
Protocol 5: Real-Time Quantitative PCR (RT-qPCR)
This protocol uses SYBR Green-based detection.
-
Primer Design: Design or obtain validated primers for your target genes (e.g., iNOS, COX-2, TNF-α, IL-6) and a stable housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Reaction Setup: In a qPCR plate, prepare the following reaction mix for each sample and primer set (in triplicate):
-
SYBR Green qPCR Master Mix
-
Forward Primer
-
Reverse Primer
-
cDNA template (diluted)
-
Nuclease-free water to the final reaction volume.
-
-
qPCR Program: Place the plate in a real-time PCR machine and run a program similar to the following:
-
Initial Denaturation: 95°C for 2-10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
Protocol 6: Data Analysis
-
Relative Quantification: The most common method for analyzing relative gene expression is the ΔΔCt (delta-delta Ct) method .
-
Normalization:
-
ΔCt = Ct (target gene) - Ct (housekeeping gene)
-
This normalizes the expression of the target gene to the expression of the housekeeping gene for each sample.
-
-
Calculation of Fold Change:
-
ΔΔCt = ΔCt (treated sample) - ΔCt (control sample)
-
Fold Change = 2^(-ΔΔCt)
-
This will give the fold change in gene expression of the treated sample relative to the control sample.
-
-
Statistical Analysis: Perform appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed changes in gene expression.
Application Notes and Protocols for the Research Chemical: 5,7,3',4'-Tetramethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7,3',4'-Tetramethoxyflavone (TMF), also known as tetramethyl-luteolin, is a naturally occurring polymethoxyflavone found in various plants, including Kaempferia parviflora and Murraya paniculata.[1][2] This research chemical has garnered significant interest within the scientific community due to its diverse pharmacological activities. Preclinical studies have demonstrated its potential as an anti-inflammatory, chondroprotective, anti-cancer, and neuroprotective agent.[3][4]
These application notes provide a comprehensive overview of the key research applications of TMF, detailed experimental protocols, and a summary of its known mechanisms of action to facilitate its use in laboratory settings.
Synonyms: 5,7,3',4'-tetramethyl Luteolin ether, Methoxyluteolin, Tetramethyl camphoral.[2]
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 855-97-0 | [2] |
| Molecular Formula | C₁₉H₁₈O₆ | [2] |
| Molecular Weight | 342.35 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | ≥98% | [2] |
| Solubility | Soluble in DMSO and Methanol | [2][5] |
Biological Activities and Mechanisms of Action
This compound exerts its biological effects through the modulation of several key signaling pathways. Its diverse activities make it a valuable tool for investigating a range of cellular processes and disease models.
Anti-inflammatory Activity
TMF has demonstrated potent anti-inflammatory properties. It inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[2][3] This is achieved, in part, through the suppression of the NF-κB and MAPK signaling pathways.[6]
Chondroprotective Effects
In the context of osteoarthritis, TMF exhibits significant chondroprotective activity. It protects chondrocytes from apoptosis and reduces the degradation of cartilage.[3] This is primarily mediated through the inhibition of the β-catenin signaling pathway and the EP/cAMP/PKA signaling pathway.[3][7] TMF has been shown to decrease the expression of inflammatory cytokines in the synovial fluid of osteoarthritis models.[2][3]
Anti-Cancer Activity
TMF has been investigated for its anti-cancer properties in various cancer cell lines. It can induce apoptosis and inhibit cell proliferation.[4][8] One of the key mechanisms is the inhibition of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[6]
Neuroprotective Effects
Emerging research suggests that TMF may have neuroprotective properties. Studies have indicated its potential to mitigate neuroinflammation and oxidative stress, which are implicated in neurodegenerative diseases.[9]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Concentration | Effect | Reference |
| Cytotoxicity | B16/F10 melanoma | 20 µM | Cytotoxic | [2] |
| MRP1 Inhibition | - | IC₅₀ = 7.9 µM | Selective inhibition of MRP1 over MRP2 (>50 µM) | [2] |
| Nitric Oxide Release | Primary mouse peritoneal macrophages | 0.03-30 µM | Inhibition of LPS-induced NO release | [2] |
| Chemokine Production | Primary human mast cells | 50 and 100 µM | Inhibition of IL-33-induced CCL2 and CCL5 production | [2] |
| Anti-proliferative Activity | MCF-7 (breast cancer) | IC₅₀ = 7.1 ± 0.51 µM | Anti-proliferative activity | [10] |
| Anti-proliferative Activity | MCF-7/DX (doxorubicin-resistant) | IC₅₀ = 34.93 ± 5.75 µM | Anti-proliferative activity | [10] |
| Anti-proliferative Activity | U87MG (glioblastoma) | IC₅₀ not specified | Reduced cell viability | [8][11] |
| Anti-proliferative Activity | T98G (glioblastoma) | IC₅₀ not specified | Reduced cell viability | [8][11] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Administration Route | Effect | Reference |
| Rat Osteoarthritis Model | 100 mg/kg | - | Decreased synovial fluid levels of PGE₂, IL-1β, and TNF-α | [2][3] |
| Rat Pharmacokinetics | 50 mg/kg | Oral | Cₘₐₓ: 0.79 ± 0.30 µg/ml, Tₘₐₓ: 190.34 ± 24.50 min, T₁/₂: 273.76 ± 90.23 min, Bioavailability: 14.3% | [1][5] |
| Rat Chondroprotection | 25-100 mg/kg | Intragastric | Chondroprotective activity | [7] |
Experimental Protocols
Preparation of Stock Solutions
This compound is soluble in DMSO.[5]
-
Protocol:
-
To prepare a 10 mM stock solution, dissolve 3.42 mg of TMF (MW: 342.35 g/mol ) in 1 mL of DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.[5] To improve solubility, the tube can be warmed to 37°C and sonicated for a short period.[5]
-
Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[5]
-
For cell-based assays, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of TMF on cell viability. Optimization for specific cell lines is recommended.
-
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12][13]
-
MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[13][14]
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of TMF in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the TMF dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest TMF concentration) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[12][13][15]
-
After the incubation with MTT, carefully remove the medium.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[7][12]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
Measure the absorbance at 570-590 nm using a microplate reader.[12][14]
-
Calculate cell viability as a percentage of the vehicle control after subtracting the absorbance of the no-cell control.
-
Western Blotting for β-catenin
This protocol describes the detection of β-catenin protein levels by Western blotting to assess the effect of TMF.
-
Materials:
-
Cells or tissue lysates treated with TMF
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against β-catenin (e.g., rabbit polyclonal or mouse monoclonal)
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse cells or tissues in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C.[4][16]
-
Incubate the membrane with the primary anti-β-catenin antibody (typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[3][15][17][18]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically diluted 1:2000 to 1:10,000 in blocking buffer) for 1 hour at room temperature.[17]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Detect the signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
In Vivo Surgically-Induced Osteoarthritis Model in Rats
This protocol provides a general outline for inducing osteoarthritis in rats to study the effects of TMF. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Model Induction (Anterior Cruciate Ligament Transection - ACLT):
-
Anesthetize male Sprague-Dawley or Wistar rats (10-12 weeks old) with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).[13]
-
Shave and sterilize the skin over the right knee joint.
-
Make a medial parapatellar incision to expose the joint capsule.
-
Incise the joint capsule to expose the anterior cruciate ligament (ACL).
-
Transect the ACL using a microsurgical knife or fine scissors.[7][12]
-
Confirm complete transection by performing a cranial drawer test.[13]
-
Suture the joint capsule and skin in layers.
-
Administer post-operative analgesics as required.
-
Allow the animals to recover for at least one week before starting treatment.
-
-
Treatment Protocol:
-
Prepare TMF for administration (e.g., suspended in a suitable vehicle like PBS with a small percentage of DMSO and/or Tween 80).
-
Administer TMF via the desired route (e.g., oral gavage or intra-articular injection) at the chosen dosage (e.g., 25-100 mg/kg).[7]
-
The treatment duration can vary depending on the study design (e.g., several weeks).
-
At the end of the study, euthanize the animals and collect synovial fluid and knee joint tissues for analysis (e.g., cytokine measurement, histology).
-
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound.
Experimental Workflows
Caption: Western Blotting Experimental Workflow.
Caption: In Vivo Osteoarthritis Model Workflow.
Safety and Handling
This compound is intended for research use only. It is not for human or veterinary use. Standard laboratory safety precautions should be taken when handling this compound. This includes wearing personal protective equipment such as gloves, a lab coat, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Disclaimer
The information provided in these application notes is for research purposes only and is not intended as a guide for therapeutic use. The experimental protocols are general guidelines and may require optimization for specific experimental conditions and cell lines. Researchers should consult the primary literature for more detailed information and ensure all experiments are conducted in accordance with institutional and national guidelines.
References
- 1. 2.14. Rat osteoarthritis model and surgical process [bio-protocol.org]
- 2. research.fredhutch.org [research.fredhutch.org]
- 3. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. addgene.org [addgene.org]
- 5. Western Blot Protocols and Recipes | Thermo Fisher Scientific - NL [thermofisher.com]
- 6. This compound suppresses TGF-β1-induced activation of murine fibroblasts in vitro and ameliorates bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. beta Catenin Polyclonal Antibody (PA5-19469) [thermofisher.com]
- 9. Advancing Osteoarthritis Research: Insights from Rodent Models and Emerging Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 11. Antitumor activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of Osteoarthritis Functional Outcomes and Intra-Articular Injection Volume in the Rat Anterior Cruciate Ligament Transection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. worldscientific.com [worldscientific.com]
- 15. β-Catenin Antibody | Cell Signaling Technology [cellsignal.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. biocompare.com [biocompare.com]
- 18. pubcompare.ai [pubcompare.ai]
Troubleshooting & Optimization
How to increase 5,7,3',4'-Tetramethoxyflavone solubility for cell assays
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the solubility of 5,7,3',4'-Tetramethoxyflavone (TMF) for cell-based assays.
Troubleshooting Guide: Enhancing TMF Solubility
This compound, a polymethoxyflavone, exhibits poor aqueous solubility, posing a significant challenge for in vitro experiments. The following guide addresses common issues and provides solutions for achieving appropriate concentrations for cell-based assays.
Issue 1: TMF Precipitation in Cell Culture Media
Cause: TMF is a hydrophobic compound that readily precipitates when a concentrated stock solution in an organic solvent is diluted into an aqueous cell culture medium.
Solutions:
-
Optimize DMSO Concentration: Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving TMF.[1][2][3] However, high concentrations of DMSO are toxic to cells.[4][5][6] It is crucial to maintain the final DMSO concentration in the cell culture medium at a non-toxic level, ideally below 0.1%, although many cell lines can tolerate up to 0.5%.[5][6][7]
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of TMF in 100% DMSO. The solubility of TMF in DMSO is approximately 8.33 mg/mL (24.33 mM).[1][8]
-
Assisted Dissolution: To aid dissolution, you can gently warm the TMF solution to 37°C and use an ultrasonic bath.[1][8]
-
Serial Dilution: Perform serial dilutions of the TMF stock solution in the cell culture medium to reach the desired final concentration. Add the TMF stock solution to the medium drop by drop while gently vortexing or stirring to facilitate mixing and prevent immediate precipitation.
-
Solvent Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO used for the TMF treatment, to account for any effects of the solvent on cell viability and function.[6][7]
Issue 2: Requirement for Higher TMF Concentration or DMSO Intolerance
Cause: Some experiments may require higher concentrations of TMF than can be achieved with non-toxic levels of DMSO, or the cell line being used may be particularly sensitive to DMSO.
Solutions:
-
Cyclodextrin Encapsulation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like flavonoids, forming water-soluble inclusion complexes.[9][10][11][12] This method can significantly increase the aqueous solubility of the compound.[9] For example, the solubility of the flavonoid quercetin was increased over 250-fold using a cyclodextrin complex.[9]
-
Pluronic Micelles: Pluronics (e.g., Pluronic F-68 and F-127) are triblock copolymers that can form micelles in aqueous solutions, encapsulating hydrophobic drugs and increasing their solubility.[13][14][15][16]
-
Alternative Solvents: While DMSO is the most common, TMF is also soluble in methanol.[2] However, methanol is generally more toxic to cells than DMSO and should be used with caution, requiring rigorous toxicity testing.
Quantitative Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Molar Concentration | Source |
| DMSO | 8.33 mg/mL | 24.33 mM | [1][8] |
| Methanol | Soluble | Not specified | [2] |
Table 2: Recommended Final DMSO Concentrations for Cell Culture
| DMSO Concentration | Effect on Cells | Recommendation | Sources |
| < 0.1% | Generally considered safe for most cell lines. | Ideal for most applications. | [5][6][7] |
| 0.1% - 0.5% | Tolerated by many robust cell lines, but may affect sensitive cells. | Use with caution; verify tolerance for your specific cell line. | [4][5][17] |
| > 0.5% - 1.0% | Can cause significant cytotoxicity and affect cell function. | Generally not recommended for most cell assays. | [4][6][17] |
| > 1.0% | Often cytotoxic. | Avoid. | [4][5] |
Experimental Protocols
Protocol 1: Preparation of TMF Stock Solution using DMSO
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of 100% cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).
-
If the TMF does not dissolve completely, gently warm the solution to 37°C and sonicate for 10-15 minutes.
-
Once fully dissolved, filter the stock solution through a 0.22 µm syringe filter to sterilize and remove any particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term use. Stored at -20°C, the solution should be used within one month; at -80°C, it can be stable for up to six months.[1][8]
Protocol 2: General Procedure for TMF Treatment of Cells
-
Culture your cells to the desired confluency in a multi-well plate.
-
Thaw an aliquot of the TMF stock solution.
-
Prepare the final treatment concentrations by performing serial dilutions of the stock solution in fresh, pre-warmed cell culture medium. Ensure the final DMSO concentration is within the tolerated range for your cell line.
-
For the vehicle control, add the same volume of DMSO to an equal volume of media as used for the highest TMF concentration.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of TMF or the vehicle control.
-
Incubate the cells for the desired treatment period before proceeding with your cell-based assay.
Protocol 3: Preparation of TMF-Cyclodextrin Inclusion Complex (General Method)
-
Prepare an aqueous solution of a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Dissolve TMF in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the TMF solution to the cyclodextrin solution while stirring vigorously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Remove the organic solvent by evaporation under reduced pressure.
-
The resulting aqueous solution containing the TMF-cyclodextrin complex can be freeze-dried to obtain a powder that can be reconstituted in water or cell culture medium.
Visualizations
Caption: Troubleshooting workflow for dissolving TMF.
Caption: Cyclodextrin encapsulation of hydrophobic TMF.
Caption: TMF inhibits the TGF-β1/Smad signaling pathway.[18]
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent to try for dissolving TMF for cell assays?
A: The recommended starting solvent is 100% cell culture-grade Dimethyl Sulfoxide (DMSO). TMF has a known solubility of 8.33 mg/mL in DMSO.[1][8]
Q2: My TMF precipitates when I add my DMSO stock to the cell culture medium. What should I do?
A: This is a common issue due to the poor aqueous solubility of TMF. Try the following:
-
Ensure your stock solution is fully dissolved; you can gently warm it to 37°C or sonicate it.[1][8]
-
Add the DMSO stock to your pre-warmed media very slowly, preferably drop-by-drop, while gently stirring or vortexing.
-
Avoid "shock" precipitation by not adding the cold stock solution to warm media too quickly.
-
Check that your final concentration does not exceed the solubility limit of TMF in the final medium, even with a low percentage of DMSO.
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A: This is cell-line dependent. As a general rule, most cell lines tolerate up to 0.5% DMSO without significant cytotoxicity.[5][17] However, for sensitive cell lines or long-term incubation, it is best to keep the final DMSO concentration at or below 0.1%.[6][7] It is highly recommended to perform a dose-response curve for DMSO on your specific cell line to determine its tolerance.
Q4: Are there any DMSO-free methods to dissolve TMF for cell assays?
A: Yes. If your cells are sensitive to DMSO or you need to avoid it, you can use solubility enhancers. Encapsulating TMF in cyclodextrins (like HP-β-CD) or Pluronic (F-68 or F-127) micelles can significantly increase its aqueous solubility.[9][11][13][14]
Q5: How can I be sure the solvent or solubility enhancer isn't affecting my experimental results?
A: It is essential to run parallel control experiments.
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., 0.1% DMSO) or solubility enhancer (e.g., cyclodextrin alone) in the cell culture medium without the TMF.
-
Untreated Control: Include a group of cells that are not treated with either TMF or the vehicle. Comparing the results from your TMF-treated group to the vehicle control will help you attribute the observed effects to the TMF itself, rather than the solvent.
Q6: How should I store my TMF stock solution?
A: For long-term storage, TMF stock solutions in DMSO should be stored at -20°C or -80°C. It is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[3] A common recommendation is to use the solution within one month if stored at -20°C and within six months if stored at -80°C.[1][8]
References
- 1. glpbio.com [glpbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. abmole.com [abmole.com]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. glpbio.com [glpbio.com]
- 9. mdpi.com [mdpi.com]
- 10. repositorium.uminho.pt [repositorium.uminho.pt]
- 11. cyclodextrinnews.com [cyclodextrinnews.com]
- 12. Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Influence of Pluronic F68 and F127 Nanocarrier on Physicochemical Properties, In vitro Release, and Antiproliferative Activity of Thymoquinone Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Application of Pluronics for Enhancing Aqueous Solubility of Lipophilic Microtubule Destabilizing Compounds on the Sea Urchin Embryo Model [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound suppresses TGF-β1-induced activation of murine fibroblasts in vitro and ameliorates bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of 5,7,3',4'-Tetramethoxyflavone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of 5,7,3',4'-Tetramethoxyflavone (TMF).
Understanding the Challenge: Why Does this compound Have Poor Bioavailability?
This compound, a promising bioactive polymethoxyflavone (PMF), exhibits significant therapeutic potential. However, its practical application is often hindered by low oral bioavailability. The primary reasons for this are:
-
Low Aqueous Solubility: TMF is a lipophilic compound with poor solubility in water. This characteristic limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.
-
Extensive First-Pass Metabolism: After absorption, TMF undergoes significant metabolism in the intestine and liver, primarily through demethylation and subsequent conjugation (sulfation and glucuronidation). This metabolic conversion reduces the amount of active TMF reaching systemic circulation. Studies in rats have shown that the oral bioavailability of TMF is approximately 14.3%, indicating that a large portion of the administered dose is metabolized before it can exert its systemic effects.[1]
Troubleshooting Guide: Strategies to Enhance TMF Bioavailability
This section provides guidance on common experimental challenges and potential solutions for improving the oral bioavailability of TMF.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low in vivo efficacy despite potent in vitro activity. | Poor oral bioavailability of TMF due to low solubility and/or extensive metabolism. | 1. Formulation Enhancement: Explore advanced drug delivery systems such as nanoemulsions, solid dispersions, or Self-Emulsifying Drug Delivery Systems (SEDDS) to improve solubility and dissolution rate. 2. Co-administration with Bioavailability Enhancers: Investigate the co-administration of TMF with inhibitors of metabolic enzymes (e.g., piperine) to reduce first-pass metabolism. |
| Precipitation of TMF in aqueous media during in vitro assays. | The hydrophobic nature of TMF leads to poor solubility and aggregation in aqueous environments. | 1. Use of Co-solvents: Dissolve TMF in a small amount of a biocompatible organic solvent (e.g., DMSO, ethanol) before diluting it in the aqueous medium. Ensure the final solvent concentration is non-toxic to the cells. 2. Formulation as a Delivery System: For cell-based assays, consider preparing a nanoemulsion or a cyclodextrin inclusion complex of TMF to enhance its dispersion and uptake. |
| High variability in pharmacokinetic data between subjects. | Inconsistent dissolution and absorption of the crystalline TMF powder. | 1. Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of TMF, potentially leading to more consistent dissolution. 2. Amorphous Solid Dispersions: Formulating TMF as an amorphous solid dispersion can prevent crystallization and improve dissolution consistency. |
| Difficulty in achieving desired therapeutic concentrations in vivo. | The administered dose is insufficient to overcome the low bioavailability. | 1. Dose Escalation Studies: Conduct careful dose-escalation studies in animal models to determine the dose required to achieve therapeutic plasma concentrations. 2. Enhanced Formulations: Employ bioavailability enhancement strategies (nanoemulsions, SEDDS) to achieve higher plasma concentrations at a given dose, thereby improving the therapeutic index. |
Frequently Asked Questions (FAQs)
Q1: What are the most promising formulation strategies to improve the oral bioavailability of TMF?
A1: Based on studies with TMF and other poorly soluble flavonoids, the most promising strategies are:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the GI tract. A study on a Kaempferia parviflora extract rich in methoxyflavones, including TMF, demonstrated that a Self-Nanoemulsifying Drug Delivery System (SNEDDS) increased the area under the curve (AUC), a measure of total drug exposure, by 5.38-fold in rats compared to the unformulated extract.[1]
-
Nanoemulsions/Nanostructured Lipid Carriers (NLCs): These are lipid-based formulations with droplet sizes in the nanometer range, which can enhance the solubility and absorption of lipophilic drugs.
-
Solid Dispersions: In this approach, TMF is dispersed in a hydrophilic carrier at the molecular level, which can significantly improve its dissolution rate.
Q2: How can I prepare a Self-Nanoemulsifying Drug Delivery System (SNEDDS) for TMF?
A2: A SNEDDS formulation for a Kaempferia parviflora extract containing TMF has been successfully developed. The general steps to prepare such a formulation are outlined in the Experimental Protocols section below. The key is to systematically screen for oils, surfactants, and co-surfactants that provide the best solubilization of TMF and result in a stable nanoemulsion upon dilution.
Q3: Are there any natural compounds that can be co-administered with TMF to enhance its bioavailability?
A3: Piperine, an alkaloid from black pepper, is a well-known inhibitor of drug-metabolizing enzymes, including cytochrome P450s and UDP-glucuronosyltransferases. Co-administration of piperine with TMF could potentially inhibit its first-pass metabolism and thereby increase its bioavailability. However, specific in vivo studies for this combination are needed to determine the optimal ratio and efficacy.
Q4: What are the key parameters to evaluate when developing a bioavailability-enhanced formulation of TMF?
A4: The following parameters are crucial:
-
Formulation Characteristics: Particle/droplet size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
-
In Vitro Dissolution: The rate and extent of TMF release from the formulation in simulated gastric and intestinal fluids.
-
In Vivo Pharmacokinetics: Key parameters to measure in animal models include maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of unformulated TMF and the significant improvement achieved with a SNEDDS formulation of a Kaempferia parviflora extract.
Table 1: Pharmacokinetic Parameters of Unformulated this compound in Rats
| Parameter | Value | Reference |
| Dose | 50 mg/kg (oral) | [1] |
| Cmax (Maximum Plasma Concentration) | 0.79 ± 0.30 µg/mL | [1] |
| Tmax (Time to Cmax) | 190.34 ± 24.50 min | [1] |
| AUC (Area Under the Curve) | - | - |
| Bioavailability | 14.3% | [1] |
Table 2: Improvement in Bioavailability of Methoxyflavones from Kaempferia parviflora Extract using a SNEDDS Formulation in Rats
| Formulation | Relative Bioavailability (AUCSNEDDS / AUCExtract) | Reference |
| SNEDDS | 5.38-fold increase | [1] |
Experimental Protocols
Protocol 1: Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS) for Kaempferia parviflora Extract
This protocol is adapted from a study that successfully enhanced the bioavailability of methoxyflavones from Kaempferia parviflora extract.[1]
1. Materials:
-
Kaempferia parviflora extract (containing TMF)
-
Oil phase: Diethylene glycol monoethyl ether (e.g., Transcutol®)
-
Surfactant: Polyoxyl 35 castor oil (e.g., Cremophor® EL)
-
Co-surfactant: Caprylic/capric glycerides (e.g., Capmul® MCM)
-
Solid carrier (for solid SNEDDS): Magnesium aluminometasilicate (e.g., Neusilin® US2)
2. Equipment:
-
Vortex mixer
-
Magnetic stirrer
-
Mortar and pestle (for solid SNEDDS)
3. Procedure for Liquid SNEDDS:
-
Dissolve the Kaempferia parviflora extract in the selected oil, surfactant, and co-surfactant mixture.
-
Vortex the mixture until a clear and homogenous solution is obtained. The optimal ratio of components should be determined through solubility studies and the construction of ternary phase diagrams.
4. Procedure for Solid SNEDDS (s-SNEDDS):
-
Prepare the liquid SNEDDS as described above.
-
Gradually add the liquid SNEDDS to the solid carrier (e.g., Neusilin® US2) in a mortar.
-
Triturate the mixture with a pestle until a uniform, free-flowing powder is obtained. A 1:1 ratio of liquid SNEDDS to solid carrier has been shown to be effective.[1]
5. Characterization:
-
Droplet Size Analysis: Dilute the SNEDDS with water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
In Vitro Dissolution: Perform dissolution studies using a USP apparatus II in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). Analyze the concentration of TMF in the dissolution medium at different time points using a validated analytical method (e.g., HPLC).
Protocol 2: Western Blot Analysis for TGF-β1/Smad Signaling Pathway
This protocol provides a general workflow for assessing the effect of TMF on the TGF-β1/Smad signaling pathway.
1. Cell Culture and Treatment:
-
Culture your target cells (e.g., fibroblasts, chondrocytes) to 70-80% confluency.
-
Pre-treat the cells with various concentrations of TMF (solubilized in a suitable vehicle like DMSO) for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with recombinant human TGF-β1 (e.g., 5-10 ng/mL) for a predetermined time (e.g., 30-60 minutes for phosphorylation events).
2. Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
3. Western Blotting:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against total Smad2/3 and phosphorylated Smad2/3 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of phosphorylated Smad2/3 to total Smad2/3 and the loading control.
Protocol 3: Wnt/β-catenin Signaling Reporter Assay
This protocol describes a method to measure the effect of TMF on the Wnt/β-catenin signaling pathway using a luciferase reporter assay.
1. Cell Culture and Transfection:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid with a mutated TCF/LEF binding site (e.g., FOPFlash). A constitutively expressing Renilla luciferase plasmid is often co-transfected for normalization of transfection efficiency.
2. Treatment:
-
After transfection, treat the cells with TMF at various concentrations.
-
If investigating the inhibitory effect of TMF, co-treat with a Wnt pathway activator (e.g., Wnt3a conditioned medium or a GSK3β inhibitor like LiCl).
3. Luciferase Assay:
-
After the treatment period, lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
Calculate the TOP/FOP ratio of luciferase activity for each condition to determine the specific activation of the Wnt/β-catenin pathway.
-
Normalize the luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.
Visualizations
Caption: Workflow for enhancing the bioavailability of TMF.
Caption: TMF inhibits the TGF-β1/Smad signaling pathway.
Caption: TMF can modulate the Wnt/β-catenin signaling pathway.
References
Potential cytotoxicity of 5,7,3',4'-Tetramethoxyflavone at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential cytotoxicity of 5,7,3',4'-Tetramethoxyflavone (TMF) at high concentrations.
Quantitative Cytotoxicity Data
The following tables summarize the available quantitative data on the cytotoxic effects of this compound and its analogs.
Table 1: Cytotoxicity of this compound (TMF)
| Cell Line/Organism | Assay | Endpoint | Concentration/IC50 | Reference |
| B16/F10 Melanoma Cells | Not Specified | Cytotoxicity | 20 µM | [1] |
| Plasmodium falciparum | Not Specified | IC50 | 4.06 µg/mL | [1] |
| KB, BC, NCI-H187 Cells | Not Specified | Cytotoxicity | Not cytotoxic | [2] |
Table 2: Cytotoxicity of TMF Analogs
| Compound | Cell Line | Assay | Endpoint | Concentration/IC50 | Reference |
| 5,6,7,4'-Tetramethoxyflavone | HeLa | Annexin V-FITC/PI | Apoptosis | 10, 20, 40 µM | [3] |
| 5-Hydroxy-3',4',6,7-Tetramethoxyflavone | U87MG Glioblastoma | Trypan Blue Exclusion | IC50 | Not specified, but cytotoxic | [4][5] |
| 5-Hydroxy-3',4',6,7-Tetramethoxyflavone | T98G Glioblastoma | Trypan Blue Exclusion | IC50 | Not specified, but cytotoxic | [4][5] |
| 5,7,3'-trihydroxy-3,4'-dimethoxyflavone | Leukemia Cells | Not Specified | Cytotoxicity | Highly cytotoxic | [6] |
| 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone | HL-60 | Not Specified | Apoptosis | Induces apoptosis | [7] |
Experimental Protocols
A detailed methodology for a key experiment cited in the literature, the MTT assay, is provided below.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound (TMF) stock solution (dissolved in a suitable solvent like DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a healthy culture.
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the TMF stock solution in a culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of TMF. Include a vehicle control (medium with the same concentration of the solvent used to dissolve TMF) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher is often used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of TMF to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Troubleshooting Guides and FAQs
Troubleshooting
Q: My cell viability results are inconsistent between experiments. What could be the cause?
A: Inconsistent results can arise from several factors:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Variations in cell number will lead to different amounts of formazan production.
-
Compound Solubility: this compound may have limited solubility in aqueous media. Ensure the compound is fully dissolved in the stock solution and does not precipitate when diluted in the culture medium. Sonication or gentle warming might aid dissolution.
-
Incubation Time: Use a consistent incubation time for both compound treatment and MTT addition.
-
Pipetting Errors: Use calibrated pipettes and careful technique to ensure accurate dispensing of cells, compound, and reagents.
Q: I am observing an increase in absorbance at high concentrations of the flavonoid, suggesting increased viability, which is counterintuitive. Why is this happening?
A: Some flavonoids have been reported to directly reduce MTT to formazan in a cell-free system, which can lead to false-positive results.[8][9]
-
Troubleshooting Step: To check for this interference, set up control wells containing the culture medium and the same concentrations of TMF as in your experimental wells, but without cells. Add the MTT reagent and solubilization buffer as you would for the cell-containing wells. If you observe a color change, it indicates a direct reaction between TMF and MTT. In such cases, consider using an alternative cytotoxicity assay that is not based on tetrazolium salt reduction, such as the Sulforhodamine B (SRB) assay or a lactate dehydrogenase (LDH) release assay.
Q: The formazan crystals are not dissolving completely. What should I do?
A: Incomplete dissolution of formazan crystals will lead to inaccurate absorbance readings.
-
Troubleshooting Step: Ensure you are using a sufficient volume of the solubilization solution and that it is mixed thoroughly in each well. You can try a longer incubation time with the solubilization solution or use a more potent solvent like acidified isopropanol. Gentle shaking can also help.
Frequently Asked Questions (FAQs)
Q1: At what concentrations is this compound expected to be cytotoxic?
A1: Based on available data, this compound has shown cytotoxicity to B16/F10 melanoma cells at a concentration of 20 µM.[1] However, another study reported no cytotoxicity against KB, BC, and NCI-H187 cell lines, suggesting that the cytotoxic effects may be cell-line specific.[2] High concentrations (above 10-20 µM) are more likely to induce cytotoxic effects.
Q2: What is the likely mechanism of cytotoxicity for this compound at high concentrations?
A2: While the exact mechanism for this compound is not fully elucidated, studies on similar flavonoids suggest that at high concentrations, it may induce apoptosis through a caspase-dependent pathway.[6] This could involve the activation of the MAPK signaling pathway, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases (e.g., caspase-3 and -9), ultimately resulting in programmed cell death.[6] Some flavonoids can also induce cytotoxicity by generating reactive oxygen species (ROS).[7]
Q3: Is this compound cytotoxic to normal, non-cancerous cells?
A3: There is limited specific data on the cytotoxicity of this compound towards normal human cells. It is crucial to evaluate its effects on non-cancerous cell lines relevant to your research to determine its therapeutic index.
Q4: Are there any specific handling precautions I should take when working with high concentrations of this compound?
A4: As with any chemical compound, it is important to follow standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area or a chemical fume hood, especially when handling the powdered form of the compound. Refer to the material safety data sheet (MSDS) for specific handling and disposal instructions.
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Proposed signaling pathway for TMF-induced apoptosis at high concentrations.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteomics-based network pharmacology and molecular docking reveal the potential mechanisms of 5,6,7,4′-tetramethoxyflavone against HeLa cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5,7,3'-trihydroxy-3,4'-dimethoxyflavone-induced cell death in human leukemia cells is dependent on caspases and activates the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone induces apoptosis through reactive oxygen species production, growth arrest and DNA damage-inducible gene 153 expression, and caspase activation in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing In Vivo Studies with 5,7,3',4'-Tetramethoxyflavone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing 5,7,3',4'-Tetramethoxyflavone (TMF) in in vivo studies. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and summarized data to facilitate successful and efficient experimentation.
Quantitative Data Summary
The following tables provide a summary of pharmacokinetic parameters and effective dosages of this compound from various in vivo studies.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Administration Route | Dosage | Animal Model |
| Cmax | 0.79 ± 0.30 µg/mL | Oral | 50 mg/kg | Rat |
| Tmax | 190.34 ± 24.50 min | Oral | 50 mg/kg | Rat |
| T1/2 | 273.76 ± 90.23 min | Oral | 50 mg/kg | Rat |
| Bioavailability | 14.3% | Oral vs. IV | 50 mg/kg | Rat |
Table 2: Effective Dosages of this compound in In Vivo Models
| Animal Model | Therapeutic Effect | Dosage | Administration Route | Reference |
| Rat | Chondroprotective | 100 mg/kg | Not Specified | [1] |
| Mouse | Anti-cancer (cervical) | 25, 50, 100 mg/kg | Intraperitoneal | [2] |
| Mouse | Amelioration of pulmonary fibrosis | Not Specified | Not Specified | [3][4] |
| Rat | Anti-inflammatory | 100 mg/kg | Not Specified | [1] |
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during in vivo experiments with this compound.
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended starting dose for in vivo studies with this compound?
-
A1: Based on published studies, a starting dose in the range of 25-50 mg/kg for mice and 50-100 mg/kg for rats is recommended. However, the optimal dose will depend on the specific animal model, the disease being studied, and the administration route. A dose-response study is always recommended to determine the most effective and non-toxic dose for your specific experimental conditions.
-
-
Q2: What is a suitable vehicle for administering this compound in vivo?
-
A2: Due to its poor water solubility, this compound requires a non-aqueous vehicle for in vivo administration. A commonly used vehicle for intraperitoneal (IP) injection is a mixture of DMSO, saline, and PEG400 (e.g., 13.5% DMSO + 36.5% saline + 50% PEG400). For oral gavage, a suspension in corn oil or a solution in a mixture of DMSO and polyethylene glycol (PEG) can be considered. It is crucial to test the vehicle alone as a control group in your experiments to account for any potential effects of the vehicle itself.
-
-
Q3: Are there any known toxic effects of this compound in vivo?
-
A3: Studies in mice have shown no significant liver or kidney toxicity at doses up to 100 mg/kg.[3][4] However, it is always good practice to monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress. Histopathological analysis of major organs at the end of the study is also recommended to assess any potential long-term toxicity.
-
-
Q4: How should this compound be stored?
-
A4: this compound powder should be stored in a cool, dry, and dark place. For long-term storage, it is recommended to store it at -20°C. Stock solutions in DMSO can also be stored at -20°C for several weeks, but repeated freeze-thaw cycles should be avoided.
-
Troubleshooting Common Issues
-
Issue 1: Precipitation of the compound in the dosing solution.
-
Troubleshooting:
-
Ensure the compound is fully dissolved in the initial solvent (e.g., DMSO) before adding other components of the vehicle.
-
Gently warm the solution to aid dissolution, but avoid excessive heat which could degrade the compound.
-
Prepare the dosing solution fresh before each administration.
-
If precipitation persists, consider adjusting the vehicle composition, for example, by increasing the percentage of the solubilizing agent (e.g., DMSO, PEG400).
-
-
-
Issue 2: Inconsistent results between animals.
-
Troubleshooting:
-
Ensure accurate and consistent dosing for each animal. Calibrate pipettes and syringes regularly.
-
Standardize the administration procedure (e.g., time of day, fasting state of the animals).
-
Ensure the dosing solution is homogeneous. If it is a suspension, vortex it thoroughly before drawing each dose.
-
Increase the number of animals per group to improve statistical power and account for biological variability.
-
-
-
Issue 3: Signs of irritation or discomfort in animals after injection.
-
Troubleshooting:
-
This could be due to the vehicle. The concentration of DMSO should be kept as low as possible, as high concentrations can cause local irritation.
-
Ensure the pH of the dosing solution is within a physiologically acceptable range.
-
Administer the injection slowly to minimize discomfort.
-
If irritation persists, consider alternative vehicles or administration routes.
-
-
Detailed Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Materials:
-
This compound powder
-
Corn oil (or other suitable vehicle like 0.5% carboxymethylcellulose)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.
-
Weigh the this compound powder accurately and place it in a microcentrifuge tube.
-
Add a small amount of the vehicle to the tube and vortex thoroughly to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for a few minutes to break up any aggregates.
-
Visually inspect the suspension for homogeneity before each administration. Vortex the suspension immediately before drawing each dose into the syringe.
-
Protocol 2: Preparation of this compound for Intraperitoneal Injection
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Polyethylene glycol 400 (PEG400)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Prepare the vehicle solution. For a vehicle of 13.5% DMSO, 36.5% saline, and 50% PEG400, mix the components in the correct proportions in a sterile tube.
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the powder and vortex until the compound is completely dissolved.
-
Slowly add the PEG400 to the DMSO solution while vortexing.
-
Finally, add the sterile saline to the mixture and vortex thoroughly to ensure a clear and homogenous solution.
-
Prepare the dosing solution fresh before each use and protect it from light.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: TGF-β/Smad signaling pathway and the inhibitory effect of TMF.
Caption: Wnt/β-catenin signaling pathway and the inhibitory effect of TMF.
Experimental Workflow
Caption: General experimental workflow for in vivo studies with TMF.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses TGF-β1-induced activation of murine fibroblasts in vitro and ameliorates bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Technical Support Center: Synthesis of 5,7,3',4'-Tetramethoxyflavone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving yield issues during the synthesis of 5,7,3',4'-Tetramethoxyflavone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct method is a two-step synthesis. It begins with a Claisen-Schmidt condensation of 2'-hydroxy-4',6'-dimethoxyacetophenone and 3,4-dimethoxybenzaldehyde to form the intermediate 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone. This is followed by an oxidative cyclization of the chalcone to yield the final product, this compound.
Q2: Are there alternative synthetic strategies for the flavone core?
A2: Yes, other named reactions can be employed to construct the flavone backbone, such as the Baker-Venkataraman rearrangement and the Allan-Robinson reaction. However, these routes are often less direct for this specific tetramethoxyflavone and may require more steps.[1][2]
Q3: What are the typical yields for the synthesis of this compound?
A3: The overall yield can vary significantly based on the specific conditions used for each step. The initial Claisen-Schmidt condensation can have yields ranging from low to excellent (e.g., 8% to 96% for similar chalcones), depending on the base, solvent, and reaction conditions.[3][4] The subsequent oxidative cyclization step also shows variable yields, with reports of around 74% using iodine in DMSO and approximately 78% with diphenyl disulfide.[5][6]
Q4: How can I monitor the progress of the reactions?
A4: Thin-layer chromatography (TLC) is an effective method for monitoring the progress of both the condensation and cyclization steps.[6] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q5: What are the common methods for purifying the final product?
A5: The most common purification technique is column chromatography on silica gel, typically using a solvent system of hexane and ethyl acetate.[3] Recrystallization from a suitable solvent like ethanol can also be used for further purification.
Troubleshooting Guides
Problem 1: Low yield in the Claisen-Schmidt condensation to form 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone.
Possible Causes and Solutions:
-
Inappropriate Base: The choice of base is critical. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are generally effective. Weaker bases such as calcium hydroxide (Ca(OH)₂) and magnesium hydroxide (Mg(OH)₂) have been shown to be ineffective.[7]
-
Suboptimal Solvent: The solvent can influence the reaction rate and yield. Isopropyl alcohol (IPA) has been reported to give better results than methanol, ethanol, acetonitrile, dichloromethane, or tetrahydrofuran for similar reactions.[7]
-
Incorrect Temperature: Temperature plays a crucial role. For the synthesis of similar 2'-hydroxychalcones, conducting the reaction at 0°C has been shown to provide the best yield and purity.[7] Higher temperatures can lead to side reactions.
-
Aldol Condensation Side Products: Under basic conditions, the acetophenone can react with itself, leading to aldol condensation side products, which can result in dark-colored tars.[8] To minimize this, a slow addition of the acetophenone to a pre-mixed solution of the aldehyde and base is recommended.[8]
-
Incomplete Reaction: Ensure the reaction is stirred for a sufficient amount of time. Monitor the reaction by TLC until the starting materials are consumed.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reported Yield | Reference |
| Base | KOH | NaOH | Ca(OH)₂/Mg(OH)₂ | High (96% for a similar chalcone)[4] / Effective[7] / Ineffective[7] | [4][7] |
| Solvent | Isopropyl Alcohol | Ethanol/Methanol | Dichloromethane | Better Yield[7] / Commonly Used[9] / Lower Yield[7] | [7][9] |
| Temperature | 0°C | Room Temperature | Reflux | Optimal Yield and Purity[7] / Commonly Used[3] / Potential for Side Reactions | [3][7] |
Problem 2: Low yield in the oxidative cyclization of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone.
Possible Causes and Solutions:
-
Inefficient Oxidizing Agent: The choice of oxidizing agent is a key factor. Iodine in dimethyl sulfoxide (DMSO) is a common reagent, but yields can sometimes be low.[10] Diphenyl disulfide has been reported to give good yields.[6] Other methods include selenium dioxide (SeO₂), though this can require harsh conditions and long reaction times.
-
Presence of Unprotected Hydroxyl Groups: Some oxidative cyclization methods are not compatible with free hydroxyl groups other than the one at the 2'-position, leading to lower yields.[11]
-
Formation of Side Products: Under certain conditions, particularly with hydrogen peroxide in alkaline medium (Algar-Flynn-Oyamada reaction), the formation of a 3-hydroxyflavone (aurone) can occur.[5]
-
Suboptimal Reaction Conditions: Ensure the reaction is carried out at the recommended temperature and for a sufficient duration. For the I₂/DMSO method, heating is typically required.
| Oxidizing Agent | Typical Conditions | Reported Yield | Reference |
| Iodine (I₂) in DMSO | Heating | ~74% - 85% | [5][6] |
| Diphenyl disulfide (Ph-S-S-Ph) | Heating | 78.16% | [6] |
| Selenium Dioxide (SeO₂) | Reflux in isoamyl alcohol | Variable, can be low | [11] |
Problem 3: Presence of impurities in the final product.
Possible Causes and Solutions:
-
Unreacted Starting Materials: If the reaction is incomplete, unreacted 2'-hydroxy-4',6'-dimethoxyacetophenone or 3,4-dimethoxybenzaldehyde may be present. These can be identified by comparing the TLC of the crude product with the starting materials.
-
Uncyclized Chalcone Intermediate: The presence of the 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone intermediate indicates an incomplete cyclization reaction.
-
Formation of Side Products: As mentioned, 3-hydroxyflavones or other side products from competing reactions can be present.
-
Purification: Careful column chromatography is essential for separating the desired product from impurities. Monitoring the fractions by TLC will help in isolating the pure this compound.
| Compound | Expected 1H NMR Signals (indicative) |
| 2'-hydroxy-4',6'-dimethoxyacetophenone | Aromatic protons, two methoxy singlets, an acetyl singlet, and a hydroxyl proton. |
| 3,4-dimethoxybenzaldehyde | Aldehyde proton singlet (~9.8 ppm), aromatic protons, and two methoxy singlets. |
| 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone | Vinyl protons (doublets, J≈15 Hz), aromatic protons, four methoxy singlets, and a hydroxyl proton. |
| This compound | A characteristic singlet for the H-3 proton of the flavone ring, aromatic protons, and four methoxy singlets. |
Experimental Protocols
Step 1: Synthesis of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone (Claisen-Schmidt Condensation)
-
Dissolve 2'-hydroxy-4',6'-dimethoxyacetophenone (1 equivalent) and 3,4-dimethoxybenzaldehyde (1.1 equivalents) in isopropyl alcohol in a round-bottom flask.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of sodium hydroxide (e.g., 40% aqueous solution, 2-3 equivalents) dropwise with constant stirring.
-
Continue stirring at 0°C and monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the pH is acidic.
-
The precipitated solid is the crude 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone.
-
Filter the solid, wash with cold water until the washings are neutral, and dry.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography if necessary.
Step 2: Synthesis of this compound (Oxidative Cyclization)
Method A: Using Iodine in DMSO
-
Dissolve the dried 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone (1 equivalent) in dimethyl sulfoxide (DMSO).
-
Add a catalytic amount of iodine (I₂) (e.g., 0.1 equivalents).
-
Heat the reaction mixture to around 120°C and stir for several hours, monitoring the reaction by TLC.[5]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Method B: Using Diphenyl Disulfide
-
Mix 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone (1 equivalent) and diphenyl disulfide (1 equivalent).
-
Heat the mixture under a nitrogen atmosphere at a high temperature (e.g., 265°C).[6]
-
Continue heating until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and dissolve it in a suitable solvent like chloroform.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent.
-
Purify the product by crystallization from ethanol.[6]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting low yield issues.
Caption: Simplified mechanism of the Allan-Robinson reaction.
Caption: Simplified mechanism of the Baker-Venkataraman rearrangement.
References
- 1. 1H and 13C NMR spectral assignments of 2'-hydroxychalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NP-MRD: Showing NP-Card for 5-Hydroxy-3, 7,3',4'-tetramethoxyflavone (NP0043818) [np-mrd.org]
- 4. rsc.org [rsc.org]
- 5. Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ajrconline.org [ajrconline.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemijournal.com [chemijournal.com]
- 11. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding degradation of 5,7,3',4'-Tetramethoxyflavone during extraction
Welcome to the technical support center for the extraction of 5,7,3',4'-Tetramethoxyflavone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding degradation of this valuable compound during extraction processes.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the degradation of this compound during extraction?
A1: The primary factors contributing to the degradation of this compound, a polymethoxyflavone (PMF), during extraction include:
-
Temperature: High temperatures can lead to the degradation of flavonoids. For instance, while some heat can enhance extraction efficiency, excessive heat may cause demethylation, particularly at the 5-position of the flavonoid structure.
-
pH: Acidic conditions can promote the hydrolysis of glycosidic bonds if any are present and can also contribute to the demethylation of methoxy groups.
-
Light: Exposure to light, especially UV light, can induce photochemical degradation of flavonoids.
-
Oxidation: The presence of oxygen and oxidative enzymes within the plant matrix can lead to the oxidation and subsequent degradation of the flavonoid structure.
-
Solvent Choice: The type of solvent used can influence the stability of the compound. While polar solvents are often used for flavonoid extraction, their properties can impact compound stability.
Q2: Are there any specific structural vulnerabilities of this compound I should be aware of?
A2: Yes. While the methoxy groups on this compound generally make it more stable than its hydroxylated counterparts, the methoxy group at the 5-position can be susceptible to demethylation, especially under acidic conditions or due to enzymatic activity present in the plant material. This demethylation can alter the biological activity of the compound.
Q3: Which extraction methods are recommended to minimize degradation?
A3: Modern extraction techniques are generally preferred over traditional methods to minimize degradation by reducing extraction time and temperature. These include:
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often at lower temperatures and for shorter durations than conventional methods.
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, leading to a rapid extraction process. However, careful control of microwave power is crucial to avoid localized overheating and degradation.
-
Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. It is known for its ability to extract compounds at low temperatures, thus preserving thermolabile molecules.
-
Enzyme-Assisted Extraction: The use of specific enzymes can help to break down the plant cell wall, facilitating the release of the target compound under mild conditions.
Q4: How can I quantify the degradation of this compound in my extracts?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most common and reliable method for quantifying this compound. By comparing the peak area of the compound in your extract to a standard curve prepared from a pure reference standard, you can accurately determine its concentration. To assess degradation, you can compare the concentration of the target compound in extracts obtained under different conditions or at different time points. LC-MS/MS can provide even higher sensitivity and selectivity for quantification.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the extraction of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete cell wall disruption. | - Increase sonication power or time in UAE. - Decrease particle size of the plant material by grinding. |
| Inappropriate solvent choice. | - Use a solvent with appropriate polarity (e.g., ethanol, methanol, or their aqueous mixtures). - Optimize the solvent-to-solid ratio to ensure complete wetting of the plant material. | |
| Insufficient extraction time. | - Increase the extraction time, but monitor for potential degradation. | |
| Presence of degradation products (e.g., demethylated forms) in the extract | High extraction temperature. | - Lower the extraction temperature. For UAE, use a cooling bath. For MAE, use lower microwave power and intermittent heating. |
| Acidic extraction conditions. | - Neutralize the extraction solvent or use a buffer system if compatible with the extraction method. | |
| Enzymatic degradation. | - Blanch the plant material before extraction to deactivate enzymes. - Use an extraction solvent containing an enzyme inhibitor. | |
| Inconsistent extraction results | Variation in raw material. | - Ensure the plant material is from the same source and harvested under similar conditions. - Homogenize the plant material before taking samples for extraction. |
| Fluctuations in extraction parameters. | - Carefully control all extraction parameters, including temperature, time, solvent composition, and power (for UAE and MAE). | |
| Sample degradation during storage. | - Store extracts at low temperatures (e.g., -20°C) and in the dark to prevent degradation.[1] |
Experimental Protocols
Optimized Ultrasound-Assisted Extraction (UAE) Protocol for this compound from Kaempferia parviflora
This protocol is designed to maximize the yield of this compound while minimizing degradation.
1. Materials and Reagents:
-
Dried Kaempferia parviflora rhizomes, ground to a fine powder (40-60 mesh)
-
Ethanol (95% v/v)
-
Deionized water
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Rotary evaporator
-
Whatman No. 1 filter paper
-
HPLC or LC-MS/MS system for analysis
2. Extraction Procedure:
-
Weigh 10 g of powdered Kaempferia parviflora rhizomes and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 95% ethanol to the flask (solid-to-solvent ratio of 1:10 w/v).
-
Place the flask in an ultrasonic bath. For optimal results, an ethanol concentration of 95.00% v/v, an extraction time of 15.99 minutes, and a solvent-to-solid ratio of 50 mL/g can be used to achieve a high total methoxyflavone content.[2][3]
-
Set the sonication frequency to 40 kHz and the power to 200 W.
-
Maintain the temperature of the water bath at 40°C during sonication.
-
After 16 minutes of sonication, remove the flask from the bath.
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue with another 100 mL of 95% ethanol to ensure complete extraction.
-
Combine the filtrates from both extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C until the ethanol is completely removed.
-
The resulting crude extract can be further purified or directly analyzed.
Quantification of this compound using HPLC-UV
1. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Start with 30% A, increase to 70% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 330 nm
2. Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.
-
Dissolve a known amount of the dried extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
3. Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the peak area of this compound.
-
Calculate the concentration of this compound in the extract using the calibration curve.
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Optimized workflow for this compound extraction.
References
- 1. Polymethoxyflavone purified from Kaempferia parviflora reduces visceral fat in Japanese overweight individuals: a randomised, double-blind, placebo-co ... - Food & Function (RSC Publishing) DOI:10.1039/D0FO01217C [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of Ultrasound-Assisted Extraction of Yields and Total Methoxyflavone Contents from Kaempferia parviflora Rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5,7,3',4'-Tetramethoxyflavone Treatment and Cell Viability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues with 5,7,3',4'-Tetramethoxyflavone (TMF) treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMF) and what is it used for in research?
A1: this compound (TMF), a naturally occurring polymethoxyflavone found in plants like Kaempferia parviflora and citrus peels, has demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and chondroprotective effects. In research, it is often investigated for its potential as a therapeutic agent against various diseases.
Q2: I am observing unexpected results in my cell viability assays with TMF. What could be the cause?
A2: A common issue when working with flavonoids like TMF is their potential to interfere with standard colorimetric and fluorometric cell viability assays that rely on cellular metabolic activity (e.g., MTT, XTT, resazurin-based assays). Flavonoids can directly reduce the assay reagents, leading to inaccurate readings that do not reflect the true cell viability. It is recommended to use alternative methods such as the trypan blue exclusion assay or crystal violet staining, which are based on cell membrane integrity and cell number, respectively.
Q3: What is the optimal solvent and storage condition for TMF?
A3: TMF is soluble in dimethyl sulfoxide (DMSO) and methanol.[1] For cell culture experiments, it is advisable to prepare a concentrated stock solution in sterile DMSO. To avoid solubility issues and vehicle-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1% (v/v). Stock solutions of TMF should be stored at -20°C or -80°C to maintain stability.[2]
Q4: At what concentration should I use TMF in my experiments?
A4: The effective concentration of TMF can vary significantly depending on the cell line and the biological effect being studied. Cytotoxic effects have been observed in the micromolar range for various cancer cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup. Refer to the data table below for reported IC50 values in different cell lines as a starting point.
Q5: Is TMF expected to induce apoptosis in cancer cells?
A5: Yes, several studies have reported that TMF and other similar flavonoids can induce apoptosis in various cancer cell lines.[3] This is often accompanied by cell cycle arrest. To confirm if TMF is inducing apoptosis in your experiments, you can perform assays such as Annexin V/PI staining followed by flow cytometry or a caspase activity assay.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible cell viability results.
| Possible Cause | Troubleshooting Step |
| Interference with Viability Assay | As mentioned in the FAQs, flavonoids can interfere with metabolic assays. Solution: Switch to a non-metabolic-based assay like Trypan Blue Exclusion or Crystal Violet Staining. Always include a "no-cell" control with TMF and the assay reagent to check for direct chemical reactions. |
| Compound Precipitation | TMF may precipitate in the cell culture medium, especially at higher concentrations or over long incubation times. Solution: Visually inspect your culture plates for any signs of precipitation. Prepare fresh dilutions of TMF from the stock solution for each experiment. Consider using a lower concentration or a different formulation if precipitation persists. |
| Vehicle (DMSO) Toxicity | High concentrations of DMSO can be toxic to cells and confound the results. Solution: Ensure the final DMSO concentration in your culture medium is below 0.1%. Include a vehicle control (cells treated with the same concentration of DMSO as the TMF-treated cells) in all experiments. |
| Cell Seeding Density | Inconsistent initial cell numbers can lead to variability in results. Solution: Ensure a uniform single-cell suspension before seeding. Optimize the seeding density to ensure cells are in the exponential growth phase during the experiment. |
Problem 2: No significant decrease in cell viability is observed, even at high concentrations of TMF.
| Possible Cause | Troubleshooting Step |
| Cell Line Resistance | The cell line you are using may be inherently resistant to TMF. Solution: Review the literature to see if there is any data on the effect of TMF on your specific cell line. Consider testing a different cell line that has been reported to be sensitive to TMF. |
| Incorrect Assay Timing | The cytotoxic effects of TMF may be time-dependent. Solution: Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal incubation time for observing a response. |
| Compound Inactivity | The TMF compound may have degraded. Solution: Ensure proper storage of the TMF stock solution. If possible, verify the compound's integrity through analytical methods. |
Data Presentation
Table 1: Reported IC50 Values of this compound (TMF) in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Method | Reference |
| B16/F10 | Melanoma | ~20 | Not specified | [4] |
| U87MG | Glioblastoma | Not specified | Trypan Blue, Crystal Violet | [5][6] |
| T98G | Glioblastoma | Not specified | Trypan Blue, Crystal Violet | [5][6] |
| Plasmodium falciparum | Malaria | 4.06 µg/mL (~11.8 µM) | Not specified | [4][7] |
| MRP1 (overexpressing cells) | Multidrug Resistance | 7.9 | Not specified | [4] |
Note: The cytotoxic effects and IC50 values can be highly dependent on the specific experimental conditions and the assay used.
Experimental Protocols
Trypan Blue Exclusion Assay for Cell Viability
This method distinguishes viable from non-viable cells based on membrane integrity.
Materials:
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
-
Cell suspension
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Harvest cells and centrifuge at a low speed (e.g., 200 x g for 5 minutes).
-
Resuspend the cell pellet in an appropriate volume of PBS to obtain a single-cell suspension.
-
In a clean microcentrifuge tube, mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (1:1 dilution).
-
Incubate the mixture at room temperature for 1-2 minutes.
-
Load 10 µL of the mixture into a clean hemocytometer.
-
Under a light microscope, count the number of viable (clear) and non-viable (blue) cells in the central grid of the hemocytometer.
-
Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
Crystal Violet Staining for Cell Viability
This assay quantifies the number of adherent cells remaining after treatment.
Materials:
-
Crystal Violet solution (0.5% in 20% methanol)
-
Methanol (100%)
-
PBS
-
Solubilization solution (e.g., 10% acetic acid or 1% SDS)
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of TMF for the desired duration.
-
Carefully remove the culture medium and wash the cells gently with PBS.
-
Fix the cells by adding 100% methanol to each well and incubating for 15 minutes at room temperature.
-
Remove the methanol and let the plates air dry completely.
-
Add Crystal Violet solution to each well, ensuring the entire surface is covered, and incubate for 20-30 minutes at room temperature.
-
Gently wash the plates with water to remove the excess stain and let them air dry.
-
Add the solubilization solution to each well and incubate on a shaker for 15-30 minutes to dissolve the stain.
-
Measure the absorbance of the solubilized stain at a wavelength of 570-590 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases involved in apoptosis.
Materials:
-
Commercially available Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer-compatible multi-well plates (white-walled)
-
Luminometer
Protocol:
-
Seed cells in a white-walled multi-well plate and treat with TMF.
-
Follow the manufacturer's instructions for the Caspase-Glo® 3/7 Assay kit. Typically, this involves adding the assay reagent directly to the wells.
-
Incubate the plate at room temperature for the recommended time (usually 30 minutes to 2 hours) to allow for cell lysis and the caspase reaction to occur.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[8]
Mandatory Visualization
Caption: Experimental workflow for assessing cell viability and mechanism of action of TMF.
Caption: Troubleshooting decision tree for TMF cell viability experiments.
Caption: Simplified overview of signaling pathways modulated by TMF affecting cell viability.[2][9][10]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Antitumor activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Some natural flavonoids are competitive inhibitors of Caspase-1, −3 and −7 despite their cellular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound suppresses TGF-β1-induced activation of murine fibroblasts in vitro and ameliorates bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5,6,7,3',4',5'-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Activities of 5,7,3',4'-Tetramethoxyflavone and Nobiletin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of two prominent polymethoxyflavones: 5,7,3',4'-Tetramethoxyflavone (TMF) and Nobiletin. The information presented herein is curated from experimental data to assist researchers in evaluating their potential as therapeutic agents.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the available quantitative data on the inhibitory effects of TMF and Nobiletin on key inflammatory mediators. Direct comparative studies are limited; therefore, data from different studies are presented, highlighting the need for further head-to-head analysis.
Table 1: Inhibition of Nitric Oxide (NO) Production in Macrophages
| Compound | Cell Line | Stimulant | IC50 (µM) | Concentration | % Inhibition | Citation |
| This compound | Primary mouse peritoneal macrophages | LPS | Not Reported | 0.03-30 µM | Concentration-dependent inhibition | [1] |
| Nobiletin | RAW 264.7 | LPS/IFN-γ | ~60-70 | 25-100 µM | 18.6-58.1% | [2] |
| Nobiletin | RAW 264.7 | LPS | Not Reported | 6-50 µM | Significant suppression | [3] |
| Nobiletin | RAW 264.7 | LPS | Synergistically inhibits with DHA | - | - | [4][5] |
| Nobiletin | RAW 264.7 | LPS | Synergistically inhibits with Sulforaphane | - | - | [1][6] |
Table 2: Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6)
| Compound | Cell Line | Stimulant | Cytokine | Concentration (µM) | % Inhibition / Effect | Citation |
| This compound | Rat model of osteoarthritis | Surgical | TNF-α, IL-1β | 100 mg/kg (in vivo) | Decreased synovial fluid levels | [1] |
| Nobiletin | Mouse macrophage J774A.1 | LPS | TNF-α, IL-1α, IL-1β, IL-6 | <64 µM | Interfered with gene expression | [7] |
| Nobiletin | Mice (endotoxic shock model) | LPS | TNF-α, IL-6 | Not specified | Decreased production | [8] |
| Nobiletin | Human microglia | LPS, SARS-CoV-2 Spike, OTA | IL-1β, IL-6 | 10, 50, 100 µM | Significant inhibition | [9] |
Mechanisms of Anti-inflammatory Action
Both this compound and nobiletin exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.
dot
Figure 1: Simplified NF-κB signaling pathway and points of inhibition by Nobiletin and TMF.
Nobiletin has been shown to inhibit NF-κB activation by preventing the degradation of IκBα and also by directly inhibiting the DNA-binding activity of the NF-κB p65 subunit.[3] TMF also suppresses NF-κB signaling, contributing to its anti-inflammatory effects.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of several kinases, including ERK, JNK, and p38, which are activated by various extracellular stimuli. Activated MAPKs can lead to the activation of transcription factors like AP-1, which in turn upregulate the expression of inflammatory mediators.
dot
References
- 1. Synergistic anti-inflammatory effects of nobiletin and sulforaphane in lipopolysaccharide-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Nobiletin from citrus fruit peel inhibits the DNA-binding activity of NF-kappaB and ROS production in LPS-activated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Inhibitory Mechanisms Study of 5,6,4'-Trihydroxy-7,3'-Dimethoxyflavone against the LPS-Induced Macrophage Inflammatory Responses through the Antioxidant Ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of Polymethoxyflavones from Citrus Peels: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of polymethoxyflavones (PMFs) derived from citrus peels. It delves into their quantitative distribution across various citrus species, details the experimental protocols for their extraction and analysis, and explores their diverse biological activities and underlying molecular mechanisms.
Polymethoxyflavones, a unique class of flavonoids almost exclusively found in the peels of citrus fruits, have garnered significant scientific interest for their broad spectrum of biological activities.[1][2] These compounds, characterized by multiple methoxy groups on their flavonoid skeleton, exhibit potent anti-inflammatory, anti-cancer, neuroprotective, and metabolic regulatory properties.[3][4][5] This guide offers a comparative analysis of prominent PMFs, including nobiletin, tangeretin, and sinensetin, to aid in the advancement of research and drug development.
Quantitative Comparison of Polymethoxyflavones in Citrus Peels
The concentration and composition of PMFs vary significantly among different citrus species and even between cultivars of the same species.[6][7][8] This variation is a critical consideration for sourcing raw materials for research and potential therapeutic applications. Wild-type citrus species, for instance, have been shown to contain higher yields of PMFs compared to commercially available varieties.[6] The following table summarizes the quantitative data of major PMFs found in the peels of various citrus cultivars.
| Citrus Species/Cultivar | Nobiletin (mg/g extract or ppm) | Tangeretin (mg/g extract or ppm) | Sinensetin (mg/g extract or ppm) | Other Major PMFs | Reference |
| Citrus tangerina 'Dahongpao' | 210.87 ± 0.57 mg/g extract | 55.66 ± 0.62 mg/g extract | 28.11 ± 1.11 mg/g extract | 5-demethylnobiletin, isosinensetin, tetramethyl-O-scutellarin, 3,5,6,7,8,3′,4′- heptamethoxyflavone | [9] |
| Ortanique | 34,393 ± 272 ppm (total PMFs) | - | - | Heptamethoxyflavone, tetramethylscutellarein, hexamethyl-o-quercetagetin | [7][8] |
| Tangerine | 28,389 ± 343 ppm (total PMFs) | - | - | Heptamethoxyflavone, tetramethylscutellarein, hexamethyl-o-quercetagetin | [7][8] |
| Mexican Sweet Orange | 21,627 ± 494 ppm (total PMFs) | - | - | Heptamethoxyflavone, tetramethylscutellarein, hexamethyl-o-quercetagetin | [7][8] |
Experimental Protocols
Accurate and reproducible experimental methods are paramount for the comparative analysis of PMFs. This section details standardized protocols for the extraction, purification, and quantification of these bioactive compounds from citrus peels.
Extraction and Purification of Polymethoxyflavones
A common and effective method for isolating PMFs from citrus peels involves initial extraction with an organic solvent followed by purification using chromatography.
Materials:
-
Air-dried citrus peel powder
-
90% Ethanol
-
HPD 300 macroporous resin
-
Hexane
-
Acetone
-
Silica gel for flash chromatography
Protocol:
-
Ultrasonic-Assisted Extraction: The air-dried citrus peel powder is extracted twice with 90% ethanol using ultrasonication (e.g., 300 W for 34 minutes at 41°C).[10]
-
Concentration: The resulting crude extract is concentrated in vacuo.[10]
-
Macroporous Resin Chromatography: The concentrated extract is diluted in 25% ethanol and loaded onto an HPD 300 macroporous resin column. Impurities are removed by eluting with distilled water and 7% ethanol.[10]
-
Flash Chromatography: For further purification, the enriched PMF fraction can be subjected to flash chromatography on a silica gel column. A gradient solvent system of hexane and acetone is typically used for separation.[11] The fractions are monitored by UV detection at 254 nm and 340 nm.[11]
Below is a workflow diagram for the extraction and purification of PMFs.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
A validated reversed-phase HPLC (RP-HPLC) method is essential for the accurate quantification of individual PMFs in citrus peel extracts.[12]
Instrumentation and Conditions:
-
Column: C18, 5 µm, 150 x 4.6 mm[8]
-
Mobile Phase: A ternary gradient mobile phase is often employed.[8]
-
Detection: UV detection[8]
-
Validation: The method should be validated for linearity, accuracy, precision, sensitivity, and system suitability.[12]
Biological Activities and Signaling Pathways
PMFs exert their biological effects by modulating various cellular signaling pathways.[3][4][13] Understanding these mechanisms is crucial for the development of targeted therapies.
Anti-inflammatory Activity
PMFs have demonstrated significant anti-inflammatory properties by targeting key signaling pathways involved in the inflammatory response.[3][5]
Key Signaling Pathways:
-
NF-κB Pathway: PMFs can inhibit the activation of NF-κB, a central regulator of inflammatory gene expression.[3]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another target of PMFs in mitigating inflammation.[3]
-
PI3K/Akt Pathway: This pathway, involved in cell survival and proliferation, is also modulated by PMFs.[3]
-
IL-17 Signaling Pathway: Tangeretin and nobiletin have been shown to alleviate autoimmune thyroiditis by modulating the IL-17 signaling pathway.[14]
The following diagram illustrates the modulation of the IL-17 signaling pathway by PMFs.
Anti-Cancer Activity
Several PMFs have shown promising anti-cancer activities, including the induction of apoptosis and inhibition of cell proliferation and metastasis in various cancer cell lines.[15]
Key Signaling Pathways and Targets:
-
PI3K/Akt Signaling Pathway: Tangeretin may inhibit breast cancer cell metastasis by regulating this pathway.[15]
-
Stat3 Signaling Pathway: Tangeretin inhibits the Stat3 signaling pathway, leading to apoptosis in breast cancer stem cells.[15]
-
MAPK and Akt Pathways: 5,6,7,3′,4′,5′-hexamethoxyflavone can arrest triple-negative breast cancer cells in the G2/M phase by inhibiting the phosphorylation of signaling molecules in these pathways.[15]
The diagram below depicts the general anti-cancer mechanism of PMFs through the modulation of key signaling pathways.
Conclusion
Polymethoxyflavones from citrus peels represent a promising source of natural compounds with significant therapeutic potential. Their diverse biological activities, coupled with a growing understanding of their molecular mechanisms, make them attractive candidates for further research and development in the pharmaceutical and nutraceutical industries. This guide provides a foundational comparative analysis to support these endeavors, highlighting the importance of species-specific quantitative differences and standardized experimental protocols for advancing our knowledge of these potent bioactive molecules.
References
- 1. [PDF] Biological Activity , Metabolism and Separation of Polymethoxyflavonoids from Citrus Peels | Semantic Scholar [semanticscholar.org]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. Polymethoxylated flavones for modulating signaling pathways in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Identification and Quantification of Polymethoxylated Flavonoids in Different Citrus Species Using UPLC-QTOF-MS/MS and HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of polymethoxylated flavones in peels of selected Jamaican and Mexican citrus (Citrus spp.) cultivars by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer [frontiersin.org]
- 10. Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Validated reversed phase LC method for quantitative analysis of polymethoxyflavones in citrus peel extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5,7,3',4'-Tetramethoxyflavone and Quercetin for Superoxide Suppression
For Immediate Release
This guide provides a detailed, objective comparison of the superoxide suppression capabilities of 5,7,3',4'-Tetramethoxyflavone and the well-studied flavonol, quercetin. It is intended for researchers, scientists, and professionals in drug development who are exploring novel antioxidant and anti-inflammatory agents. This document synthesizes experimental data on their mechanisms of action, efficacy, and the underlying biochemical pathways.
Introduction to the Compounds
Quercetin is a highly prevalent natural flavonoid found in numerous fruits, vegetables, and grains. Its potent antioxidant and anti-inflammatory properties are well-documented and are largely attributed to the five hydroxyl groups in its chemical structure. These groups enable it to effectively scavenge reactive oxygen species (ROS), such as the superoxide radical (O₂⁻•).[1]
This compound is a polymethoxyflavone (PMF), a type of flavonoid where hydroxyl groups are replaced by methoxy (-OCH₃) groups. While structurally related to quercetin, this modification significantly alters its biochemical properties. The absence of free hydroxyl groups suggests that its mechanism for suppressing superoxide likely differs from the direct radical scavenging characteristic of quercetin.
Quantitative Comparison of Superoxide Suppression
Direct comparative studies on the superoxide scavenging activity of this compound versus quercetin are limited. However, data from structurally related flavonoids provide valuable insights into how methylation affects efficacy. The following table summarizes key findings from various experimental models.
| Compound | Assay Type & Stimulus | Model System | Efficacy Measurement | Reference |
| Quercetin | Superoxide Production Inhibition | Zymosan-stimulated macrophages | IC₅₀: 5.5 µM | [2] |
| DPPH Radical Scavenging | In vitro chemical assay | IC₅₀: 20.7 µM | [2] | |
| H₂O₂ Scavenging | In vitro chemical assay | IC₅₀: 36.22 µg/ml | [3] | |
| 5,7,3',4'-tetrahydroxy-3-methoxy flavone (THMF) * | Superoxide Generation Inhibition (fMLP-induced) | Human Neutrophils | More effective than Quercetin | [4][5] |
| Superoxide Generation Inhibition (PMA-induced) | Human Neutrophils | More effective than Quercetin | [4] | |
| Superoxide Generation Inhibition (Arachidonic Acid-induced) | Human Neutrophils | Less effective than Quercetin | [4] | |
| 5,6-dihydroxyflavone | Intracellular Antioxidant Activity | L-6 myoblasts, THP-1 monocytes | Strong antioxidant at pM concentrations | [6] |
Note: 5,7,3',4'-tetrahydroxy-3-methoxy flavone (THMF) is a structural analog, not identical to this compound. Its data is included to illustrate the impact of partial methylation on activity.
Mechanisms of Superoxide Suppression
The primary difference in superoxide suppression between quercetin and this compound stems from their chemical structures.
Quercetin: A Direct Scavenger and Enzyme Inhibitor
Quercetin's antioxidant activity is multifaceted:
-
Direct Radical Scavenging: The numerous hydroxyl groups on quercetin's rings readily donate hydrogen atoms to neutralize superoxide radicals directly.[1]
-
Enzyme Inhibition: Quercetin can inhibit key enzymes responsible for superoxide production.
-
NADPH Oxidase (NOX): In phagocytic cells, the NOX enzyme complex is a major source of superoxide.[7][8] Quercetin has been shown to inhibit NOX activation by preventing the translocation of cytosolic subunits like p47phox to the cell membrane, a crucial step for enzyme assembly.[9]
-
Xanthine Oxidase (XO): This enzyme generates superoxide during the metabolism of purines to uric acid.[10][11][12] Quercetin can inhibit XO activity, thereby reducing superoxide formation.
-
This compound: An Indirect Modulator
Lacking free hydroxyl groups, this compound is not an effective direct scavenger of free radicals. Its mechanism is likely indirect and may involve:
-
Modulation of Enzyme Activity: While not a direct scavenger, it may interact with enzymes like NADPH oxidase or xanthine oxidase, altering their catalytic activity. The increased lipophilicity due to the methoxy groups could enhance its interaction with membrane-bound enzymes.
-
Regulation of Signaling Pathways: It may influence intracellular signaling pathways that control the expression or activation of pro-oxidant and antioxidant enzymes.
The observation that THMF, a partially methylated flavonoid, is more potent than quercetin in suppressing superoxide induced by fMLP and PMA suggests that methylation can enhance inhibitory activity against specific enzymatic pathways, even if it reduces direct scavenging potential.[4][5]
Signaling and Experimental Workflow Diagrams
To visualize the complex processes involved, the following diagrams illustrate the NADPH oxidase activation pathway and a standard experimental workflow for assessing superoxide suppression.
References
- 1. Mechanisms of Neuroprotection by Quercetin: Counteracting Oxidative Stress and More - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relative Antioxidant Activities of Quercetin and Its Structurally Related Substances and Their Effects on NF-κB/CRE/AP-1 Signaling in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nehu.ac.in [nehu.ac.in]
- 4. Effect of three flavonoids, 5,7,3',4'-tetrahydroxy-3-methoxy flavone, luteolin, and quercetin, on the stimulus-induced superoxide generation and tyrosyl phosphorylation of proteins in human neutrophil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. Vascular Biology of Superoxide-Generating NADPH Oxidase 5—Implications in Hypertension and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Hydrogen Peroxide is the Major Oxidant Product of Xanthine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
A Comparative Analysis of 5,7,3',4'-Tetramethoxyflavone and Other MRP1 Inhibitors for Drug Development Professionals
This guide provides a detailed comparison of the efficacy of 5,7,3',4'-Tetramethoxyflavone against other known inhibitors of the Multidrug Resistance Protein 1 (MRP1). MRP1 is a key ATP-binding cassette (ABC) transporter that contributes to multidrug resistance in cancer by actively effluxing a wide range of chemotherapeutic agents from tumor cells. The development of potent and specific MRP1 inhibitors is a critical strategy to overcome this resistance and improve the efficacy of cancer therapies. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, experimental methodologies, and the underlying mechanisms of action.
Mechanism of MRP1 Inhibition
Multidrug Resistance Protein 1 (MRP1), also known as ABCC1, is a transmembrane protein that utilizes the energy from ATP hydrolysis to transport a diverse array of substrates out of the cell. These substrates include many clinically important anticancer drugs, often in conjunction with glutathione (GSH). Inhibition of MRP1 can restore the intracellular concentration of these drugs to cytotoxic levels, thereby reversing multidrug resistance. Inhibitors can act through various mechanisms, including competitive binding at the substrate-binding site or allosteric modulation of the transporter's activity.
Unveiling the Anticancer Potential: A Comparative Analysis of 5,7,3',4'-Tetramethoxyflavone IC50 Values
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the in-vitro cytotoxic activity of 5,7,3',4'-Tetramethoxyflavone across various cancer cell lines, complete with detailed experimental methodologies and insights into its mechanism of action.
This compound (TMF), a naturally occurring polymethoxyflavone, has garnered significant interest in the scientific community for its potential as an anticancer agent. This guide provides a cross-study comparison of its half-maximal inhibitory concentration (IC50) values, offering a valuable resource for researchers investigating its therapeutic applications.
Quantitative Analysis of Cytotoxic Activity
The cytotoxic efficacy of this compound has been evaluated against a range of human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized in the table below. These values provide a quantitative measure of the compound's potency and selectivity against different cancer types.
| Cancer Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| HeLa | Cervical Cancer | Significant inhibitory activity | [1] |
| NCI-60 Cell Lines | Various | 28 | [1] |
| DMS-114 | Lung Cancer | - | [1] |
| HT-29 | Colon Cancer | - | [1] |
| MCF-7 | Breast Cancer | - | [1] |
| MDA-MB-435 | Melanoma | - | [1] |
| DU-145 | Prostate Cancer | - | [1] |
| U87MG (for 5-hydroxy-3',4',6,7-tetramethoxyflavone) | Glioblastoma | - | [2][3] |
| T98G (for 5-hydroxy-3',4',6,7-tetramethoxyflavone) | Glioblastoma | - | [2][3] |
Note: Some studies reported significant growth inhibition without specifying the exact IC50 value. The data for U87MG and T98G cell lines correspond to a closely related compound, 5-hydroxy-3',4',6,7-tetramethoxyflavone.
Unraveling the Mechanism of Action: The MAPK Signaling Pathway
Research suggests that this compound exerts its anticancer effects through the modulation of several key cellular signaling pathways, with the Mitogen-Activated Protein Kinase (MAPK) pathway being a prominent target. The MAPK pathway plays a crucial role in cell proliferation, differentiation, and apoptosis. The diagram below illustrates a simplified overview of the MAPK signaling cascade and potential points of intervention by this compound.
Caption: Simplified MAPK signaling pathway and potential inhibitory points of this compound.
Experimental Protocols for IC50 Determination
The determination of IC50 values is a critical step in assessing the cytotoxic potential of a compound. The most commonly employed method in the cited studies is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Standard MTT Assay Protocol
This protocol outlines the general steps for determining the IC50 value of this compound using an MTT assay:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specific period, typically 24, 48, or 72 hours, to allow the compound to exert its effect.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Important Considerations for Flavonoid Cytotoxicity Assays
It is important to note that flavonoids, including this compound, have been reported to interfere with the MTT assay by directly reducing the MTT reagent in a cell-free system. This can lead to an overestimation of cell viability and inaccurate IC50 values. Therefore, it is recommended to consider alternative or complementary cytotoxicity assays, such as the sulforhodamine B (SRB) assay or the trypan blue exclusion assay, to validate the results obtained from the MTT assay.
The experimental workflow for a typical cytotoxicity study is depicted below:
Caption: General experimental workflow for determining the IC50 value of a compound.
This guide provides a foundational understanding of the cytotoxic properties of this compound. Further research is warranted to fully elucidate its therapeutic potential and to explore its efficacy in in-vivo models.
References
- 1. 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 5,7,3',4'-Tetramethoxyflavone and Sinensetin for Researchers
An objective analysis of two closely related polymethoxyflavones, this guide provides a comprehensive comparison of 5,7,3',4'-Tetramethoxyflavone and Sinensetin, summarizing their pharmacological activities, mechanisms of action, and pharmacokinetic profiles based on available experimental data.
This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds. By presenting a side-by-side comparison, this guide aims to facilitate informed decisions in research and development.
Chemical Structures
| Compound | Structure |
| This compound (TMF) | |
| Sinensetin |
Caption: Chemical structures of this compound and Sinensetin.
Comparative Overview of Pharmacological Activities
Both this compound (TMF) and sinensetin, as polymethoxylated flavonoids, exhibit a wide range of biological activities. While no direct head-to-head studies have been published, a comparison of their individual reported effects suggests overlapping and distinct therapeutic potential.
| Pharmacological Activity | This compound (TMF) | Sinensetin |
| Anti-inflammatory | Yes[1][2][3][4] | Yes[5][6][7][8] |
| Anticancer | Yes[9][10] | Yes[5][6][7][8][11] |
| Antioxidant | Implied through anti-inflammatory mechanisms | Yes[5][7] |
| Anti-allergic | Yes[1][2] | Yes |
| Antifungal | Yes[1][2][3] | Not prominently reported |
| Antimicrobial | Yes[3] | Yes[5][7] |
| Anti-obesity | Not prominently reported | Yes[5][6][7] |
| Anti-dementia/Neuroprotective | Not prominently reported | Yes[5][6][7] |
| Vasorelaxant | Yes[12] | Yes[5][7] |
| Chondroprotective | Yes[13][14] | Not prominently reported |
Quantitative Data Summary
In Vitro Efficacy: IC50 Values
| Target/Assay | Cell Line | This compound (TMF) | Sinensetin |
| Antiplasmodial activity (P. falciparum) | - | 4.06 µg/ml[3] | Not reported |
| MRP1 Inhibition | - | 7.9 µM[4] | Not reported |
| MRP2 Inhibition | - | >50 µM[4] | Not reported |
| α-glucosidase inhibition | - | 20.4 µM[3] | 1.13 mg/ml[6] |
| Antiproliferative (Breast Adenocarcinoma) | MDA-MB-468 | Not Reported | 0.2 µM[6] |
| Histamine release (antigen-stimulated) | - | Not Reported | 44 µM[6] |
| Histamine release (TPA-stimulated) | - | Not Reported | 26 µM[6] |
| P-glycoprotein inhibition | AML-2/D100 cells | Not Reported | 1.14 µM[5] |
Pharmacokinetic Parameters in Rats
| Parameter | This compound (TMF) (50 mg/kg, oral) | Sinensetin |
| Cmax | 0.79 ± 0.30 µg/ml[1][2][3] | Data on Cmax for a specific oral dose in rats is not readily available in the provided results. However, it has been shown to increase the Cmax of co-administered digoxin.[6] |
| Tmax | 190.34 ± 24.50 min[1][2][3] | Not specified. |
| T1/2 | 273.76 ± 90.23 min[1][2][3] | Not specified. |
| Bioavailability | 14.3%[1][2] | Information on absolute bioavailability is lacking, but it is known to be metabolized by gut microbiota and the liver.[15] |
Mechanisms of Action & Signaling Pathways
Both flavonoids modulate multiple signaling pathways, contributing to their diverse pharmacological effects.
This compound (TMF)
TMF has been shown to exert its effects through the modulation of several key signaling pathways:
-
Anti-fibrotic Effects: In the context of pulmonary fibrosis, TMF inhibits myofibroblast activation and extracellular matrix production by suppressing the TGF-β1-induced Smad, MAPK, PI3K/AKT, and WNT/β-catenin signaling pathways.[16]
-
Chondroprotective Activity: TMF protects chondrocytes by inhibiting both the EP/cAMP/PKA and the β-catenin signaling pathways.[13][14] This leads to a decrease in inflammatory mediators like IL-1β, TNF-α, and PGE2 in synovial fluid.[13][14]
Caption: Signaling pathways modulated by this compound (TMF).
Sinensetin
Sinensetin's anticancer and anti-inflammatory activities are mediated by its interaction with multiple signaling cascades:
-
Anti-angiogenesis in Liver Cancer: Sinensetin inhibits angiogenesis by downregulating HIF-1α, which in turn represses VEGF expression. It also inhibits VEGF-induced VEGFR2 phosphorylation and the downstream AKT signaling pathway in endothelial cells.[17]
-
Anti-inflammatory Effects: It inhibits IL-6 production in human mast cells via the STAT3 and NF-ĸB pathways.[5]
-
Anticancer Activity in Gallbladder Cancer: Sinensetin can target the PTEN/PI3K/AKT signaling pathway to induce apoptosis and inhibit migration and invasion of gallbladder adenocarcinoma cells.[18]
-
NSCLC Growth Inhibition: It has been identified as a direct inhibitor of MKK6, thereby suppressing the MKK6-p38α signaling pathway in non-small cell lung cancer.[19]
-
Autophagic Cell Death: In hepatocellular carcinoma cells, sinensetin can induce autophagic cell death through the p53-related AMPK/mTOR signaling pathway.[19]
References
- 1. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. frontiersin.org [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound exhibits chondroprotective activity by targeting β-catenin signaling in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Dietary sinensetin and polymethoxyflavonoids: Bioavailability and potential metabolic syndrome-related bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound suppresses TGF-β1-induced activation of murine fibroblasts in vitro and ameliorates bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. jbuon.com [jbuon.com]
- 19. Identification of sinensetin as a selective inhibitor for mitogen-activated protein kinase kinase 6 and an anticancer agent for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Hydroxylated vs. Methoxylated Flavones: A Comparative Guide to Biological Activity
For researchers and professionals in drug development, understanding the nuanced differences in the biological activity of flavonoid subclasses is paramount. This guide provides an objective comparison of hydroxylated and methoxylated flavones, supported by experimental data, to elucidate their therapeutic potential. The substitution of a hydroxyl group with a methoxy group can dramatically alter a flavone's properties, impacting everything from its metabolic stability and bioavailability to its efficacy in anticancer and anti-inflammatory applications.
At a Glance: Key Differences in Biological Activity
| Biological Activity | Hydroxylated Flavones | Methoxylated Flavones | Key Takeaway |
| Anticancer | Generally lower potency. | Often exhibit significantly higher potency due to increased metabolic stability and cellular uptake.[1] | Methoxylation is a promising strategy for enhancing the anticancer effects of flavones. |
| Anti-inflammatory | Activity is highly dependent on the position and number of hydroxyl groups. Specific substitutions can be crucial for efficacy.[2][3] | Can show enhanced activity, partly due to better bioavailability and stronger inhibition of pathways like NF-κB.[4] | The structure-activity relationship is complex, but methoxylation can lead to more potent anti-inflammatory agents. |
| Antioxidant | Generally possess strong antioxidant activity due to the presence of free hydroxyl groups that can donate hydrogen atoms.[5] | Typically have reduced direct antioxidant capacity as the hydroxyl groups are capped by methylation.[5] | Hydroxylated flavones are superior as direct antioxidants. |
| Bioavailability | Lower oral bioavailability due to extensive metabolism (conjugation) in the intestine and liver. | Dramatically increased metabolic stability and membrane transport, leading to improved oral bioavailability.[1] | Methoxylation is a key strategy to overcome the poor bioavailability of flavones. |
Quantitative Comparison of Biological Potency
The following tables summarize the quantitative data from various studies, highlighting the differences in potency between hydroxylated and methoxylated flavones.
Anticancer Activity: IC50 Values
| Flavone Pair | Cell Line | Hydroxylated IC50 (µM) | Methoxylated IC50 (µM) | Fold Difference |
| Apigenin vs. 5,7,4'-TMF | SCC-9 (Oral Carcinoma) | 40 | 5 | 8x more potent[1] |
| Chrysin vs. 5,7-DMF | SCC-9 (Oral Carcinoma) | - | - | Similar increased potency observed[1] |
| A-ring Monohydroxylated vs. Monomethoxylated | HL60 (Leukemia) | 6-hydroxyflavone: 89 | 5-methoxyflavone: 48; 7-methoxyflavone: 68 | Varies by position[6][7] |
TMF: Trimethoxyflavone, DMF: Dimethoxyflavone
Anti-inflammatory Activity: IC50 Values
| Flavone Derivative | Cell Type | Assay | IC50 Value |
| 6-Hydroxyflavone | Kidney Mesangial Cells | LPS-induced NO Production | ~2.0 µM[8][9] |
| 4',6-Dihydroxyflavone | Kidney Mesangial Cells | LPS-induced NO Production | ~2.0 µM[8][9] |
| 6-Methoxyflavone | Kidney Mesangial Cells | LPS-induced NO Production | 0.192 µM[8][9] |
Signaling Pathways and Experimental Workflow
The biological activities of flavones are often mediated through their interaction with key cellular signaling pathways. Methoxylation can influence how these molecules interact with cellular targets.
Caption: General experimental workflow for comparing the biological activities of flavones.
The anti-inflammatory effects of many flavones are attributed to their ability to modulate the NF-κB and MAPK signaling pathways, which are critical regulators of inflammatory gene expression.
Caption: Inhibition of NF-κB and MAPK signaling pathways by flavones.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are crucial.
Cell Viability Assay (MTT Assay for Anticancer Activity)
-
Cell Seeding: Plate cancer cells (e.g., SCC-9, HL60) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of hydroxylated and methoxylated flavones for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Nitric Oxide (NO) Production Assay (Griess Assay for Anti-inflammatory Activity)
-
Cell Seeding and Stimulation: Seed murine macrophage cells (e.g., RAW 264.7) or kidney mesangial cells in 96-well plates and allow them to adhere.[8] Pre-treat the cells with various concentrations of flavones for 1 hour.
-
Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Griess Reagent: Collect the cell supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes.
-
Color Development: Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition to determine the IC50 value.
DPPH Radical Scavenging Assay (Antioxidant Activity)
-
Reaction Mixture: In a 96-well plate, mix 100 µL of various concentrations of the test flavone with 100 µL of a DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the decrease in absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the EC50 value (the concentration that scavenges 50% of DPPH radicals).
Conclusion
The decision to utilize a hydroxylated or methoxylated flavone in drug development depends critically on the desired biological outcome. While hydroxylated flavones are often potent direct antioxidants, their therapeutic application can be limited by poor bioavailability. Methoxylation presents a powerful chemical strategy to overcome this limitation, often leading to compounds with superior metabolic stability and enhanced anticancer and anti-inflammatory potency.[1][4] However, the structure-activity relationship for anti-inflammatory effects is intricate, and specific hydroxyl substitutions remain important for activity.[2] This guide underscores the importance of considering these chemical modifications in the rational design of novel flavonoid-based therapeutic agents.
References
- 1. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammation Activity of Flavones and Their Structure–Activity Relationship [agris.fao.org]
- 4. Organic Functional Groups and Their Substitution Sites in Natural Flavonoids: A Review on Their Contributions to Antioxidant, Anti‐Inflammatory, and Analgesic Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Relationship Between the Structure of Methoxylated and Hydroxylated Flavones and Their Antiproliferative Activity in HL60 Cells | Anticancer Research [ar.iiarjournals.org]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide: Synthetic vs. Naturally Isolated 5,7,3',4'-Tetramethoxyflavone for Research Applications
For researchers, scientists, and drug development professionals, the choice between synthetic and naturally isolated compounds is a critical decision that can impact experimental outcomes and the trajectory of a research project. This guide provides an objective comparison of synthetic versus naturally isolated 5,7,3',4'-tetramethoxyflavone, a promising flavonoid with demonstrated anti-inflammatory, chondroprotective, and anti-cancer properties.
This document outlines the key differences in purity, potential impurities, and biological efficacy, supported by experimental data and detailed methodologies.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key characteristics of synthetic and naturally isolated this compound, providing a clear overview for easy comparison.
| Feature | Synthetic this compound | Naturally Isolated this compound |
| Purity | Typically high (≥98%), with well-defined and quantifiable purity levels.[1] | Purity can be variable and is dependent on the extraction and purification methods used. May contain other structurally related flavonoids. |
| Potential Impurities | Starting materials, unreacted reagents, by-products of synthesis, residual solvents, and catalysts.[2] | Other flavonoids, chlorophyll, waxes, resins, oils, and other secondary metabolites from the plant source (e.g., Kaempferia parviflora, Murraya paniculata).[3][4] |
| Consistency | High lot-to-lot consistency in terms of purity and impurity profile. | Lot-to-lot variability can be higher due to differences in plant source, growing conditions, and extraction/purification processes. |
| Biological Activity | The biological activity is solely attributable to the specific molecule. | The observed biological activity may be a result of the synergistic or antagonistic effects of the target compound and co-eluting impurities.[5] |
| Availability | Can be synthesized on a large scale to meet demand. | Availability is dependent on the natural source and can be limited by seasonal and geographical factors. |
| Cost | The cost can be high due to the complexity of the synthesis process. | The cost can vary depending on the rarity of the natural source and the complexity of the isolation and purification process. |
Understanding the Implications of Purity and Impurities
The purity of a compound is paramount in research to ensure that the observed biological effects are directly attributable to the molecule of interest.
Synthetic this compound offers the advantage of high purity and a well-defined impurity profile.[1] Potential impurities are typically by-products of the chemical synthesis, which can be identified and quantified using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[6] This allows for a high degree of control and reproducibility in experiments.
Naturally Isolated this compound , on the other hand, is extracted from plant sources such as Kaempferia parviflora.[7] The isolation process can result in the co-extraction of other structurally similar flavonoids and plant metabolites.[3][8] While these "impurities" may sometimes contribute to a synergistic therapeutic effect, they can also introduce variability and make it challenging to attribute the observed biological activity to a single compound.
Biological Efficacy: A Comparative Overview
This compound has been shown to exhibit a range of biological activities.
-
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).[1][9] This effect is mediated, in part, through the suppression of the NF-κB and MAPK signaling pathways.[10][11]
-
Chondroprotective Activity: Studies have demonstrated its ability to protect chondrocytes from apoptosis and degradation, suggesting its potential in osteoarthritis research.[9] This is achieved by targeting the β-catenin signaling pathway.[9]
-
Anti-cancer Activity: It has shown cytotoxic effects against certain cancer cell lines.[1]
While direct comparative studies on the biological efficacy of the synthetic versus the natural form are limited, it is plausible that the presence of other flavonoids in natural extracts could modulate the overall biological activity. For instance, some flavonoids are known to have synergistic anti-inflammatory effects. Conversely, the presence of unknown compounds could also lead to off-target effects or reduced potency. Therefore, for studies focused on elucidating the specific mechanism of action of this compound, the use of a highly purified synthetic standard is recommended.
Mandatory Visualization: Signaling Pathway and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Anti-inflammatory signaling pathway of this compound.
Caption: Experimental workflow for cell viability assay.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol is designed for the quantitative analysis of this compound in both synthetic samples and natural extracts.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
0-20 min: 20-80% A
-
20-25 min: 80% A
-
25-30 min: 80-20% A
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 340 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of synthetic this compound of known high purity (e.g., ≥98%) in methanol. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation:
-
Synthetic Sample: Accurately weigh and dissolve the synthetic compound in methanol to a known concentration.
-
Natural Extract: Accurately weigh the dried extract and dissolve it in methanol. The solution may require sonication and filtration through a 0.45 µm filter to remove particulate matter.
-
-
Analysis: Inject the standards and samples into the HPLC system. The purity of the synthetic sample can be determined by the area percentage of the main peak. The concentration of this compound in the natural extract can be quantified using the calibration curve generated from the standards.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR: Provides information on the number and chemical environment of the protons.
-
¹³C NMR: Provides information on the number and chemical environment of the carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the complete structure.
-
-
Analysis: The obtained spectra should be compared with published data for this compound to confirm its identity. The presence of unexpected signals may indicate impurities.
In Vitro Biological Activity: Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of this compound on a chosen cell line.
-
Materials:
-
96-well cell culture plates.
-
Appropriate cell line and culture medium.
-
This compound (synthetic or isolated).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the synthetic and naturally isolated this compound in the cell culture medium. Replace the old medium with the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.
Conclusion
The choice between synthetic and naturally isolated this compound depends on the specific research goals. For studies requiring high purity, batch-to-batch consistency, and a clear understanding of the structure-activity relationship, the synthetic version is the preferred choice. For initial screening studies or research exploring the potential synergistic effects of multiple compounds in a natural extract, the isolated form may be suitable. However, it is crucial to thoroughly characterize the composition of the natural extract to ensure the reproducibility and validity of the experimental results. This guide provides the necessary framework for making an informed decision and for conducting rigorous and reproducible research with this promising flavonoid.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Significance of impurities in active pharmaceutical ingredients | Ivory Research [ivoryresearch.com]
- 3. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Total Phenolic and Flavonoid Content and Biological Activities of Extracts and Isolated Compounds of Cytisus villosus Pourr - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of methoxyflavones discriminates between the two types of Kaempferia parviflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound exhibits chondroprotective activity by targeting β-catenin signaling in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound suppresses TGF-β1-induced activation of murine fibroblasts in vitro and ameliorates bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling 5,7,3',4'-Tetramethoxyflavone
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for 5,7,3',4'-Tetramethoxyflavone.
Hazard Identification and Personal Protective Equipment (PPE)
While one safety data sheet indicates that this compound is not considered hazardous under the 2012 OSHA Hazard Communication Standard, it is crucial to handle all chemicals with appropriate caution.[1] General safe handling practices involve avoiding the formation of dust and aerosols, as well as preventing contact with skin and eyes.[2]
The following table summarizes the recommended PPE for handling this compound, based on general best practices for powdered chemical compounds.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be necessary for splash hazards. | Protects eyes from dust particles and potential splashes.[2][3] |
| Hand Protection | Chemical-impermeable gloves. While specific material is not listed, nitrile gloves are a common and effective choice for many chemicals.[2][4] | Prevents direct skin contact with the compound.[2] Gloves should be powder-free to avoid contamination and changed regularly, typically every 30 to 60 minutes, or immediately if damaged or contaminated.[3] |
| Skin Protection | A lab coat or other suitable protective clothing. Long-cuffed gloves that can be placed over the cuff of the gown are recommended.[2][3] | Provides a barrier against accidental spills and contact with the skin. |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is unavoidable or if working outside a ventilated hood, an N-95 or N-100 particle mask is recommended. | Minimizes inhalation of airborne particles.[3] Surgical masks offer little to no protection from chemical exposure.[3] For significant spills, a chemical cartridge-type respirator may be necessary.[3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.
-
Preparation :
-
Ensure the work area is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible.[5]
-
Don all required PPE as specified in the table above.
-
-
Handling :
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin after handling.[5]
-
Clean the work area and any equipment used.
-
Properly doff and dispose of single-use PPE. Reusable PPE should be cleaned according to established laboratory protocols.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures:
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[2]
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[2]
-
Eye Contact : Rinse with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]
Spill Response:
-
Evacuate personnel to a safe area and ensure adequate ventilation.[2]
-
Remove all sources of ignition.[2]
-
Wear appropriate PPE, including respiratory protection, chemical-impermeable gloves, and eye protection.[2]
-
Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[2]
-
Use spark-proof tools and explosion-proof equipment for cleanup.[2]
-
Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
